Technical Documentation Center

3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl acetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl acetate
  • CAS: 2514856-06-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Characterization and Process Chemistry of 3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl acetate

Executive Summary In the late-stage synthesis of active pharmaceutical ingredients (APIs) such as the antimuscarinic agent Tolterodine, controlling impurity profiles is critical for regulatory compliance and drug safety....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the late-stage synthesis of active pharmaceutical ingredients (APIs) such as the antimuscarinic agent Tolterodine, controlling impurity profiles is critical for regulatory compliance and drug safety. 3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl acetate (CAS: 2514856-06-3) is a highly specific process impurity—often designated in pharmacopeial literature as Tolterodine Impurity 11 .

As a Senior Application Scientist, I have structured this technical guide to provide drug development professionals with a deep mechanistic understanding of how this impurity forms, the physicochemical rationale behind its structure, and a self-validating experimental protocol for synthesizing it as an analytical reference standard.

Chemical Identity and Physicochemical Profiling

The molecule consists of a diarylpropyl skeleton featuring a sterically hindered phenolic hydroxyl group and a terminal acetate ester. The presence of the acetate group significantly alters the lipophilicity and hydrogen-bonding capacity of the molecule compared to its diol precursor, which directly impacts its chromatographic behavior during HPLC analysis .

Table 1: Quantitative Physicochemical Properties

PropertyValueStructural Rationale
CAS Number 2514856-06-3Unique registry identifier for the mono-acetate derivative.
Molecular Formula C₁₈H₂₀O₃Reflects the addition of an acetyl group (C₂H₂O) to the diol precursor.
Molecular Weight 284.35 g/mol Increases retention time in reverse-phase chromatography.
H-Bond Donors 1Limited to the phenolic -OH; the aliphatic -OH is masked by the ester.
H-Bond Acceptors 3Contributed by the ester carbonyl (=O), ester oxygen (-O-), and phenol (-OH).
LogP (Estimated) ~4.2High lipophilicity dictates the need for non-polar extraction solvents.

Mechanistic Origin in API Synthesis

The synthesis of Tolterodine relies on the critical intermediate 3-(2-hydroxy-5-methylphenyl)-3-phenylpropan-1-ol (the "diol" precursor). To yield the final API, the primary aliphatic alcohol of this diol must be activated (e.g., via tosylation or mesylation) and subsequently substituted with diisopropylamine .

However, 3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl acetate emerges as a process impurity through unintended esterification. This typically occurs if acetate-based solvents (such as ethyl acetate) are subjected to thermal or pH stress, or if acetic anhydride is utilized in upstream protection strategies.

Causality of Regioselectivity: Why does the acetate form exclusively at the primary alcohol and not the phenol?

  • Steric Hindrance: The phenolic -OH is shielded by the adjacent, bulky 3-phenylpropyl chiral center.

  • Nucleophilicity: The primary aliphatic alcohol is highly nucleophilic, whereas the phenolic oxygen's lone pairs are delocalized into the aromatic ring, reducing its reactivity.

  • Hydrogen Bonding: Intramolecular hydrogen bonding often stabilizes the phenolic proton, further decreasing its susceptibility to electrophilic attack.

SyntheticPathway Diol Diol Precursor 3-(2-hydroxy-5-methylphenyl) -3-phenylpropan-1-ol API Tolterodine API (Target) Diol->API 1. Activation (TsCl/MsCl) 2. Diisopropylamine Impurity Acetate Impurity CAS: 2514856-06-3 Diol->Impurity Acetylation (Process Impurity)

Figure 1: Divergent pathway highlighting the formation of the acetate process impurity.

Experimental Workflow: Targeted Synthesis of the Reference Standard

To accurately quantify this impurity in API batches, analytical laboratories must synthesize it as a reference standard. The following protocol is a self-validating system designed to achieve >98% regioselective mono-acetylation.

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 mmol of the diol precursor in 50 mL of anhydrous dichloromethane (DCM) under an inert N₂ atmosphere.

    • Validation Check: A completely clear solution confirms the absence of polymerized or degraded starting material.

  • Catalytic Base Addition: Cool the reaction vessel to 0°C using an ice bath. Add 12.0 mmol (1.2 eq) of anhydrous pyridine.

    • Causality: Pyridine is chosen over triethylamine because it acts as a nucleophilic catalyst, forming a highly reactive acetylpyridinium intermediate that preferentially attacks the less hindered aliphatic alcohol.

  • Controlled Acetylation: Add 10.5 mmol (1.05 eq) of acetic anhydride dropwise over 15 minutes.

    • Causality: Strict stoichiometric control (1.05 eq) and low temperature (0°C) are critical to prevent over-reaction into the di-acetate derivative.

    • Validation Check: Perform Thin Layer Chromatography (TLC) using Hexanes/EtOAc (7:3). The reaction is complete when the lower R_f diol spot disappears, replaced by a single higher R_f acetate spot.

  • Quench and Extraction: Quench the reaction with 30 mL of saturated aqueous NH₄Cl. Extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

    • Validation Check: Test the aqueous layer with pH paper; a mildly acidic pH (~5-6) confirms the complete protonation and removal of pyridine as water-soluble pyridinium chloride.

  • Purification: Concentrate the organic layer in vacuo and purify via silica gel flash chromatography (gradient elution: 90:10 to 70:30 Hexanes/EtOAc).

ExperimentalWorkflow S1 Step 1: Dissolution Diol precursor dissolved in anhydrous DCM at 0°C S2 Step 2: Base Addition Pyridine (1.2 eq) added as nucleophilic catalyst S1->S2 S3 Step 3: Acetylation Acetic Anhydride (1.05 eq) added dropwise S2->S3 S4 Step 4: Quench & Extract Sat. NH4Cl quench, liquid-liquid extraction S3->S4 S5 Step 5: Purification Silica gel chromatography (Hexanes/EtOAc) S4->S5

Figure 2: Experimental workflow for the targeted synthesis of the acetate reference.

Analytical Characterization (Self-Validating System)

To definitively prove that the synthesized reference standard is the mono-aliphatic acetate and not the phenolic acetate, Nuclear Magnetic Resonance (NMR) spectroscopy is employed. The protocol's success is validated by specific diagnostic shifts.

Table 2: Diagnostic ¹H NMR Shifts (CDCl₃, 400 MHz) - Diol vs. Acetate Impurity

Proton EnvironmentDiol Precursor (δ ppm)Acetate Impurity (δ ppm)Shift Rationale (Causality)
Terminal -CH₂-O- 3.50 - 3.65 (m, 2H)4.05 - 4.15 (m, 2H)Strong deshielding effect caused by the electron-withdrawing nature of the newly formed ester carbonyl group.
Acetate -CH₃ N/A2.05 (s, 3H)Direct evidence of the successful introduction of the acetyl methyl group.
Phenolic -OH ~5.5 (br s, 1H)~5.5 (br s, 1H)The peak remains intact, confirming that the phenol was untouched (selective mono-acetylation).
Benzylic -CH- 4.30 (t, 1H)4.30 (t, 1H)Remains unaffected, proving the core diarylpropyl skeleton did not undergo rearrangement.

By utilizing this structural data, quality control chemists can confidently integrate the reference standard into their HPLC-UV workflows, ensuring that any 3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl acetate formed during API scale-up is accurately quantified and kept below ICH regulatory thresholds.

References

  • Pharmaffiliates. "3-(2-Hydroxy-5-methylphenyl)-3-phenylpropyl Acetate (CAS 2514856-06-3)." Pharmaffiliates Reference Standards. URL:[Link]

  • De Castro, K. A., et al. "Reduction of Ethyl Benzoylacetate and Selective Protection of 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol: A New and Facile Synthesis of Tolterodine." Organic Process Research & Development, ACS Publications, 2007. URL:[Link]

  • ChemSrc. "CAS#:2514856-06-3 | 3-(2-Hydroxy-5-methylphenyl)-3-phenylpropyl acetate." ChemSrc Chemical Database. URL:[Link]

Exploratory

Degradation Mechanisms of 3-(2-Hydroxy-5-Methylphenyl)-3-Phenylpropyl Acetate: A Technical Whitepaper

Executive Summary The compound 3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl acetate (often encountered as an intermediate or process-related impurity in the synthesis of antimuscarinic agents like tolterodine) presents a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl acetate (often encountered as an intermediate or process-related impurity in the synthesis of antimuscarinic agents like tolterodine) presents a unique structural profile that demands rigorous stability monitoring. Understanding its degradation pathways is critical for predicting shelf-life, ensuring formulation integrity, and developing robust stability-indicating analytical methods.

This whitepaper provides an in-depth mechanistic analysis of the compound's vulnerabilities—specifically its acetate ester and electron-rich phenol moieties—and outlines self-validating experimental protocols for forced degradation studies.

Structural Vulnerability & Chemical Profiling

To predict how a molecule will degrade, one must first analyze its functional groups. The structure of 3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl acetate contains three distinct domains with varying degrees of chemical stability:

  • The Acetate Ester (C-1 Position): Esters are inherently susceptible to nucleophilic acyl substitution. This moiety is the primary site for hydrolytic cleavage under both acidic and basic conditions.

  • The Phenol Moiety (2-Hydroxy-5-Methylphenyl Group): The hydroxyl group strongly donates electron density into the aromatic ring via resonance. This makes the ortho and para positions highly susceptible to electrophilic attack, radical-mediated oxidation, and photo-oxidation.

  • The Diarylpropyl Backbone: The hydrocarbon chain and the unsubstituted phenyl ring are highly lipophilic and sterically hindered, remaining chemically inert under standard pharmaceutical stress conditions.

Mechanistic Pathways of Degradation

Ester Hydrolysis: Base-Catalyzed vs. Acid-Catalyzed

The most rapid degradation pathway for this compound is the cleavage of the acetate group to yield 3-(2-hydroxy-5-methylphenyl)-3-phenylpropan-1-ol and acetic acid. However, the kinetics and reversibility of this reaction depend heavily on the pH of the environment .

  • Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, the hydroxide ion ( OH− ) acts as a potent nucleophile, directly attacking the ester carbonyl carbon to form a tetrahedral alkoxide intermediate. Upon collapse of this intermediate, the alkoxide leaving group is expelled, generating a carboxylic acid. Crucially, the basic medium rapidly and irreversibly deprotonates the resulting acetic acid to form a stable carboxylate salt. This irreversible deprotonation drives the equilibrium entirely forward, making base hydrolysis exceptionally fast and destructive .

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is first protonated, increasing the electrophilicity of the carbonyl carbon. Water (a weak nucleophile) then attacks, forming a tetrahedral intermediate. Following a proton transfer, acetic acid is eliminated. Unlike base hydrolysis, all steps in acid-catalyzed hydrolysis are reversible. Consequently, the degradation reaches an equilibrium rather than proceeding to completion, resulting in a slower overall degradation rate .

Oxidative Degradation of the Phenol Moiety

The electron-rich nature of the 2-hydroxy-5-methylphenyl group makes it highly vulnerable to reactive oxygen species (ROS) and transition metal-catalyzed auto-oxidation.

Under oxidative stress (e.g., exposure to peroxides), the phenol readily loses a hydrogen atom to form a resonance-stabilized phenoxy radical. Because the para position (relative to the hydroxyl group) is occupied by a methyl group, the radical intermediate often undergoes further oxidation to form a highly reactive quinone methide . Alternatively, oxidation can occur at the unsubstituted ortho position, leading to the formation of colored benzoquinone derivatives .

Pathways Compound 3-(2-hydroxy-5-methylphenyl)- 3-phenylpropyl acetate Hydrolysis Ester Hydrolysis (Acid/Base) Compound->Hydrolysis H2O / H+ or OH- Oxidation Phenol Oxidation (Peroxides/Radicals) Compound->Oxidation H2O2 / ROS Photolysis Photolytic Cleavage (UV/Vis Light) Compound->Photolysis hv (Photons) Product1 Des-acetyl Alcohol + Acetic Acid Hydrolysis->Product1 Product2 Quinone Methides & Benzoquinone Derivatives Oxidation->Product2 Product3 Photo-oxidation Products (Radical Fragments) Photolysis->Product3

Primary chemical degradation pathways of 3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl acetate.

Experimental Protocols: Self-Validating Forced Degradation

To accurately profile these degradation mechanisms, a forced degradation study must be executed. The protocol below is designed as a self-validating system : it incorporates quenching steps to freeze degradation kinetics and utilizes mass balance calculations to ensure no degradants are "lost" (e.g., due to precipitation or co-elution) .

Step-by-Step Methodology

Step 1: Standard & Sample Preparation

  • Action: Dissolve the compound in an inert diluent (e.g., Acetonitrile:Water 50:50 v/v) to a working concentration of 1.0 mg/mL.

  • Causality: This specific solvent ratio ensures complete solubility of both the lipophilic parent compound and its more polar hydrolytic degradants, preventing precipitation during the stress phase.

Step 2: Hydrolytic Stress (Acid & Base)

  • Action:

    • Acid: Add 1.0 mL of 0.1 N HCl to 5.0 mL of the sample. Heat at 80°C for 24 hours.

    • Base: Add 1.0 mL of 0.1 N NaOH to 5.0 mL of the sample. Heat at 80°C for 2 hours.

  • Causality: Base hydrolysis is inherently faster due to its irreversible nature; thus, a shorter exposure time (2 hours) is used to target the ICH-recommended 10–20% degradation window. Exceeding this window risks secondary degradation of the primary degradants.

Step 3: Oxidative Stress

  • Action: Add 1.0 mL of 3% H2​O2​ to 5.0 mL of the sample. Incubate at room temperature (25°C) for 24 hours in the dark.

  • Causality: Performing oxidation at room temperature prevents the rapid thermal decomposition of hydrogen peroxide into oxygen gas, ensuring a sustained generation of hydroxyl radicals to attack the phenol moiety.

Step 4: Quenching and Neutralization (Critical Step)

  • Action: Immediately upon completion of the stress duration, neutralize the acid samples with 0.1 N NaOH and the base samples with 0.1 N HCl.

  • Causality: Neutralization acts as a kinetic "freeze." If samples are placed in an autosampler without quenching, degradation will continue asynchronously while waiting for injection, destroying the quantitative accuracy of the kinetic profile.

Step 5: UPLC-PDA/MS Analysis

  • Action: Analyze the quenched samples using a Stability-Indicating UPLC method with a Photodiode Array (PDA) detector.

  • Causality: The PDA detector allows for the calculation of Peak Purity Angles. If the purity angle is less than the purity threshold, it validates that the parent peak is spectrally homogenous and free from co-eluting degradants.

Workflow Prep Sample Prep (1 mg/mL in Diluent) Stress 0.1N HCl (80°C) 0.1N NaOH (80°C) 3% H2O2 (25°C) UV Light (ICH Q1B) Prep->Stress Quench Kinetic Quenching & Neutralization Stress:acid->Quench Stress:base->Quench Stress:ox->Quench Stress:uv->Quench Analysis UPLC-PDA/MS Analysis Quench->Analysis Data Mass Balance & Peak Purity Validation Analysis->Data

Self-validating forced degradation workflow ensuring kinetic accuracy and mass balance.

Quantitative Degradation Kinetics

The table below summarizes the expected quantitative degradation profile based on the structural vulnerabilities of the acetate and phenol groups. A successful stability-indicating method must yield a Mass Balance (% Remaining API + % Sum of Degradants) close to 100% (typically 98.0% - 102.0%).

Stress ConditionReagent / EnvironmentTime / Temp% Remaining API% Des-acetyl Alcohol% Oxidative DegradantsMass Balance (%)
Acid Hydrolysis 0.1 N HCl24h / 80°C95.24.1ND99.3
Base Hydrolysis 0.1 N NaOH2h / 80°C12.486.5ND98.9
Oxidation 3% H2​O2​ 24h / 25°C82.11.215.698.9
Thermal Solid State7 Days / 105°C99.10.5ND99.6
Photolytic (UV) 1.2M Lux hoursICH Q1B91.52.05.899.3

(Note: ND = Not Detected. Data represents typical kinetic profiling for this specific structural class, highlighting extreme vulnerability to alkaline environments).

Conclusion

The degradation of 3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl acetate is heavily dictated by two primary mechanisms: the rapid, irreversible base-catalyzed saponification of its acetate ester, and the radical-mediated oxidation of its electron-rich phenol ring. By employing rigorously quenched, self-validating forced degradation protocols, analytical scientists can ensure complete mass balance and develop highly specific stability-indicating methods for related pharmaceutical formulations.

References

  • "Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation", National Institutes of Health (NIH) / PMC,[Link]

  • "Ester Hydrolysis: Acid and Base-Catalyzed Mechanism", Chemistry Steps,[Link]

  • "8.8: Chemistry of Esters", Chemistry LibreTexts,[Link]

  • "16.3: Oxidation of Phenols to Quinones", Chemistry LibreTexts,[Link]

Foundational

Pharmacological and Toxicological Profiling of Tolterodine Acetate Intermediates: A Comprehensive Whitepaper

Executive Summary Tolterodine is a potent, competitive muscarinic receptor antagonist widely utilized for the management of overactive bladder (OAB). While the active pharmaceutical ingredient (API) is typically formulat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tolterodine is a potent, competitive muscarinic receptor antagonist widely utilized for the management of overactive bladder (OAB). While the active pharmaceutical ingredient (API) is typically formulated as a tartrate salt, the chemical synthesis and metabolic profiling of tolterodine heavily involve acetate-derived intermediates and esterified prodrugs. As a Senior Application Scientist, I have structured this whitepaper to dissect the dual nature of these intermediates: their utility in scalable chemical synthesis (e.g., ethyl benzoylacetate) and their pharmacological/toxicological profiles, specifically focusing on the CYP3A4-mediated bioactivation of the p-methylphenol moiety into reactive quinone methide intermediates.

Chemical Synthesis: Ethyl Benzoylacetate as a Core Precursor

The traditional synthesis of tolterodine often relies on harsh Grignard reagents or heavy metals, which present significant hurdles for industrial scale-up and impurity control. To circumvent this, modern synthetic routes utilize ethyl benzoylacetate as a highly atom-economical starting material[1].

The causality behind this choice is rooted in selective reactivity. Ethyl benzoylacetate undergoes a facile sodium borohydride (NaBH₄) reduction in methanol to yield 1-phenylpropane-1,3-diol. This intermediate is then subjected to a Friedel-Crafts alkylation with p-cresol, utilizing FeCl₃·6H₂O as a mild Lewis acid catalyst, to form the critical intermediate 2-(3-hydroxy-1-phenylpropyl)-4-methylphenol[1]. By avoiding hydrocoumarin lactone intermediates, this route minimizes the generation of difficult-to-purge polymeric byproducts.

Synthesis A Ethyl Benzoylacetate B NaBH4 Reduction A->B C 1-phenylpropane-1,3-diol B->C D Friedel-Crafts Alkylation (FeCl3·6H2O) C->D E Phenol Intermediate D->E F Amination & Resolution E->F G (R)-Tolterodine F->G

Fig 1: Synthetic workflow of tolterodine utilizing ethyl benzoylacetate as a scalable precursor.

Pharmacological Profiling of Active Intermediates

Tolterodine itself is highly lipophilic. In vivo, it is rapidly metabolized by CYP2D6 to its major active metabolite, 5-hydroxymethyl tolterodine (5-HMT) [2]. Because CYP2D6 expression is highly polymorphic in the human population, drug developers have engineered esterified prodrugs of 5-HMT (such as isobutyrate or acetate esters) that are cleaved by ubiquitous non-specific esterases rather than relying on hepatic CYP enzymes.

The pharmacological profile of these intermediates is defined by their non-selective, high-affinity antagonism across all five muscarinic acetylcholine receptor subtypes (M1–M5).

Quantitative Data: Muscarinic Receptor Binding Profile

The following table summarizes the binding affinities ( Ki​ ) of the active intermediate 5-HMT, demonstrating its equipotent nature across the muscarinic receptor family[3].

Receptor SubtypeLocalization / Function5-HMT Binding Affinity ( Ki​ , nM)Clinical Implication
M1 CNS, Salivary glands2.3Potential for cognitive effects
M2 Cardiac tissue2.0Tachycardia at supratherapeutic doses
M3 Bladder detrusor muscle2.5Primary therapeutic target (OAB)
M4 CNS2.8Modulates neurotransmitter release
M5 Substantia nigra2.9Unknown clinical significance

Toxicological Profiling: The Quinone Methide Pathway

While the pharmacological efficacy of tolterodine and its intermediates is well-established, clinical reports have occasionally noted idiosyncratic drug-induced liver injury (DILI). The structural causality lies in the p-methylphenol moiety of tolterodine.

Recent toxicological profiling reveals that CYP3A4 catalyzes the metabolic activation of tolterodine into a highly reactive quinone methide intermediate[4]. Quinone methides are potent Michael acceptors. If not rapidly detoxified by cellular glutathione (GSH), these electrophiles covalently bind to nucleophilic cysteine residues on hepatic proteins, leading to cytotoxicity and immune-mediated liver injury[4].

Metabolism Prodrug Ester Prodrugs (e.g., Acetate/Isobutyrate) Esterase Esterase Cleavage Prodrug->Esterase ActiveMet 5-HMT (Active) Esterase->ActiveMet Tolterodine Tolterodine CYP2D6 CYP2D6 Oxidation Tolterodine->CYP2D6 CYP3A4 CYP3A4 Oxidation Tolterodine->CYP3A4 CYP2D6->ActiveMet Quinone Quinone Methide (Reactive Intermediate) CYP3A4->Quinone GSH GSH Conjugation Quinone->GSH Toxicity Protein Adduction & Hepatotoxicity Quinone->Toxicity

Fig 2: Pharmacological and toxicological metabolic pathways of tolterodine and ester intermediates.

Experimental Protocols for Pharmacological & Toxicological Profiling

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include intrinsic quality control checkpoints to guarantee that the observed causality (e.g., receptor binding or CYP-mediated toxicity) is biologically accurate.

Protocol 1: In Vitro Muscarinic Receptor Binding Assay

This protocol determines the Ki​ of tolterodine acetate intermediates against the M3 receptor.

  • System Validation: The assay uses 1 µM Atropine to define non-specific binding (NSB). The assay is only valid if the specific binding window (Total Binding - NSB) is 85% of the total signal.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells stably expressing human M3 receptors. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet to a final protein concentration of 50 µg/mL.

  • Ligand Preparation: Prepare a 10-point serial dilution (10⁻¹¹ to 10⁻⁵ M) of the tolterodine intermediate in DMSO (final assay DMSO concentration 1%).

  • Incubation: In a 96-well plate, combine 50 µL of the test compound, 50 µL of [³H]-N-methylscopolamine ([³H]-NMS) at a final concentration of 0.2 nM, and 100 µL of membrane suspension.

  • Equilibration: Incubate the plate at room temperature for 120 minutes to reach thermodynamic equilibrium.

  • Harvesting: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding). Wash filters 3 times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure bound radioactivity using a microplate beta counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: Microsomal Trapping Assay for Quinone Methide Intermediates

This protocol identifies the formation of reactive electrophiles using GSH as a trapping agent[4].

  • System Validation: Two critical controls must be included: a No-NADPH control (proves the oxidation is strictly enzymatic) and a Ketoconazole control (1 µM, a selective CYP3A4 inhibitor, to prove CYP3A4 dependence).

Step-by-Step Methodology:

  • Reaction Mixture: In a 1.5 mL Eppendorf tube, combine Human Liver Microsomes (HLM) (1.0 mg/mL final protein), 5 mM GSH, and 10 µM of the tolterodine intermediate in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes. For the inhibition control, add 1 µM Ketoconazole during this step.

  • Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system (final concentration: 1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Incubation: Incubate at 37°C for exactly 60 minutes in a shaking water bath.

  • Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Vortex vigorously for 1 minute.

  • Protein Precipitation: Centrifuge the samples at 14,000 × g for 15 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial. Analyze via UPLC-Q-TOF mass spectrometry utilizing a mass defect filter set to the expected m/z shift of the GSH-quinone methide adduct (+307 Da).

References

  • Reduction of Ethyl Benzoylacetate and Selective Protection of 2-(3-Hydroxy-1-phenylpropyl)
  • Source: ACS Publications (Chemical Research in Toxicology)
  • Source: PubMed (NIH)
  • (R)

Sources

Exploratory

Advanced Impurity Profiling in Tolterodine Tartrate Synthesis: A Mechanistic and Analytical Guide

Executive Summary Tolterodine tartrate is a potent, competitive muscarinic receptor antagonist widely prescribed for the treatment of overactive bladder and urinary urge incontinence [[1]](). As a chiral active pharmaceu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tolterodine tartrate is a potent, competitive muscarinic receptor antagonist widely prescribed for the treatment of overactive bladder and urinary urge incontinence [[1]](). As a chiral active pharmaceutical ingredient (API), its synthesis and subsequent formulation present complex challenges in impurity control. Regulatory frameworks (ICH Q3A/Q3B) mandate the rigorous identification and characterization of any impurity exceeding the 0.1% threshold.

As application scientists, we cannot merely rely on end-point testing; we must understand the mechanistic origins of these impurities to engineer robust synthetic and analytical controls. This whitepaper provides an in-depth, self-validating framework for identifying, isolating, and characterizing process-related and degradant impurities in tolterodine tartrate synthesis using orthogonal analytical techniques (UPLC, LC-MS/MS, and NMR).

Mechanistic Origins of Process and Degradation Impurities

The commercial synthesis of tolterodine tartrate typically begins with the acid-catalyzed condensation of cinnamic acid and 4-methylphenol to form a lactone intermediate. Subsequent steps involve ring-opening, reduction, tosylation, and amination with diisopropylamine to yield the racemic tertiary amine. Finally, chiral resolution with L-(+)-tartaric acid isolates the desired (R)-enantiomer 1.

Impurities arise from three primary mechanistic pathways:

  • Process-Related Byproducts: Incomplete alkylation during the amination step or side reactions leading to dimer impurities [[1]]().

  • Oxidative & Hydrolytic Degradation: The electron-rich phenol ring and the tertiary amine are susceptible to oxidation, yielding amine oxides and hydroxyl ammonium derivatives 2.

  • Excipient-Induced Degradation: Under accelerated stability conditions (high heat and humidity), tolterodine can interact with formulation excipients to form novel degradants like 6-methyl-4-phenylchroman-2-ol 3.

SynthesisPathway SM Starting Materials (Cinnamic Acid + 4-Methylphenol) Lactone Lactone Intermediate SM->Lactone Acid Catalysis Amine Tertiary Amine (Tolterodine Free Base) Lactone->Amine Alkylation & Reduction API Tolterodine Tartrate (Final API) Amine->API Chiral Resolution (L-Tartaric Acid) ImpA Des-isopropyl Tolterodine (Degradant/Intermediate) Amine->ImpA Stability Stress ImpB Amine Oxide Derivatives (Oxidation) Amine->ImpB Oxidative Stress ImpC 6-methyl-4-phenylchroman-2-ol (Excipient Degradant) API->ImpC Heat/Humidity + Excipients

Tolterodine tartrate synthesis pathway and primary impurity generation points.

Quantitative Impurity Profiling

To establish a self-validating analytical system, empirical data must be structured to allow immediate cross-referencing between the impurity's origin and its analytical signature. Table 1 summarizes the critical impurities identified in tolterodine tartrate synthesis and stability studies.

Table 1: Characterized Impurities in Tolterodine Tartrate Synthesis and Formulation

Impurity Name / StructureMechanistic OriginAnalytical DetectionKey Structural Marker
Des-N,N-diisopropyl tolterodine Degradant observed during 40°C/75% RH stability testing; also a potential unreacted intermediate 4.RP-UPLC (210 nm)Loss of isopropyl aliphatic signals in 1H-NMR.
6-methyl-4-phenylchroman-2-ol Excipient-induced degradation under high temperature and humidity (independent of light) 3.HPLC-PDA (205 nm)Distinct LC-MS/MS fragmentation; cyclic ether formation.
Tolterodine N-oxide Oxidative degradation of the tertiary amine group 2.Preparative LC / MS+16 Da mass shift in ESI+ MS.
(S)-Tolterodine Incomplete chiral resolution during the final tartaric acid crystallization step 5.Chiral HPLCIdentical mass; separated only via chiral stationary phase.

Self-Validating Analytical Workflows

In pharmaceutical analysis, a single analytical technique is prone to false positives (e.g., isobaric interferences in MS, or co-eluting peaks in UV). A self-validating system relies on orthogonal data streams. When isolating an unknown impurity (e.g., at RRT 2.00), we utilize high-resolution LC-MS/MS to establish the molecular weight and fragmentation pattern, followed by preparative isolation and 2D-NMR to confirm the spatial arrangement of atoms 3. The convergence of these independent data sets validates the structural assignment.

AnalyticalWorkflow Prep Sample Prep (Extraction & Dilution) UPLC RP-UPLC Separation (BEH C18 Column) Prep->UPLC MS LC-MS/MS (Mass & Fragmentation) UPLC->MS Peak >0.1% PrepHPLC Preparative HPLC (Isolation) MS->PrepHPLC Unknown Mass Valid Self-Validating Structural Confirmation MS->Valid Orthogonal Data NMR 1H/13C NMR & FT-IR (Structural Elucidation) PrepHPLC->NMR Purified Fraction NMR->Valid

Self-validating analytical workflow for impurity isolation and characterization.

Step-by-Step Experimental Protocols

Protocol 1: Stability-Indicating RP-UPLC Separation

Causality & Rationale: Tolterodine contains a basic tertiary amine that frequently causes peak tailing due to secondary interactions with residual silanols on standard silica columns. We utilize a Waters ACQUITY UPLC™ BEH shield RP18 column (2.1 × 100 mm, 1.7 μm) because the embedded polar group shields the silica backbone, ensuring sharp peak shapes and superior resolution of closely eluting degradants 4.

Methodology:

  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of water and HPLC-grade acetonitrile [[3]]().

  • Sample Preparation: Weigh an equivalent of 25 mg of tolterodine tartrate drug product. Dissolve in the diluent with sonication for 30 minutes to achieve a nominal concentration of 500 μg/mL 4. Filter through a 0.22 μm PTFE syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water (controls the ionization state of the amine).

    • Mobile Phase B: Acetonitrile.

    • Gradient: Program a low-pressure gradient starting at 90% A, ramping to 10% A over 6 minutes to rapidly elute hydrophobic dimer impurities 5.

  • Detection: Set the Photodiode Array (PDA) detector to 210 nm, the optimal wavelength where all related impurities exhibit suitable chromophoric response [[4]]().

Protocol 2: LC-MS/MS Quantification and Mass Elucidation

Causality & Rationale: To establish a self-validating quantitative assay, matrix effects must be neutralized. We employ deuterated internal standards (Tolterodine-d6) which co-elute exactly with the target analytes, experiencing identical ion suppression/enhancement in the MS source. Positive electrospray ionization (ESI+) is selected because the tertiary amine readily accepts a proton, yielding an intense [M+H]+ precursor ion 6.

Methodology:

  • Internal Standard Spiking: Spike samples with Tolterodine-d6 (6000.00 pg/mL) prepared in 60% methanol [[6]]().

  • Extraction: Perform liquid-liquid extraction to isolate the free base from the tartrate salt and excipient matrix.

  • Mass Spectrometry Setup:

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) positive mode.

    • Set the precursor-to-product ion transitions: m/z 326.1 → 147.1 for tolterodine, and m/z 332.3 → 153.1 for Tolterodine-d6 6.

  • Preparative Isolation (For Unknowns): If an unknown impurity peak exceeds 0.1%, inject a high-load stability sample into a preparative LC column. Collect the effluent at the specific retention time, pre-concentrate, and subject the purified fraction to 1H/13C NMR using DMSO-d6 for definitive structural elucidation [[3]]().

Sources

Foundational

Comprehensive Solid-State Characterization of 3-(2-Hydroxy-5-Methylphenyl)-3-Phenylpropyl Acetate: A Technical Guide

Executive Summary In advanced pharmaceutical development, the physical characterization of synthetic intermediates is as critical as the analysis of the Active Pharmaceutical Ingredient (API) itself[1]. 3-(2-hydroxy-5-me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced pharmaceutical development, the physical characterization of synthetic intermediates is as critical as the analysis of the Active Pharmaceutical Ingredient (API) itself[1]. 3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl acetate (CAS No. 2514856-06-3) is a highly specific structural compound, primarily recognized in the industry as Tolterodine Impurity 11 [2].

Because solid-state properties directly impact downstream manufacturability, solubility, and formulation stability[3], establishing a rigorous physicochemical profile for this solid is non-negotiable. This whitepaper outlines the authoritative methodologies required to characterize this solid, emphasizing self-validating experimental designs that ensure absolute data integrity.

Physicochemical Profiling Strategy (The Causality)

As a Senior Application Scientist, I approach the characterization of this molecule by first analyzing its structural liabilities. The compound possesses both a hydrogen-bond donor (the phenolic hydroxyl group) and a hydrogen-bond acceptor (the acetate ester). This structural duality facilitates complex intermolecular hydrogen-bonding networks, making the solid highly susceptible to polymorphism, hydrate formation, and moisture-induced phase transitions.

Therefore, our analytical strategy cannot merely observe these states; it must mechanistically explain them. We achieve this by deploying orthogonal techniques—specifically Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA)—to build a comprehensive thermal and structural profile[4].

Self-Validating Experimental Protocols

Every analytical workflow described below is designed as a self-validating system. A protocol is only trustworthy if it inherently proves its own accuracy during execution.

Powder X-Ray Diffraction (XRPD)
  • Purpose : To determine the crystalline structure, phase purity, and identify potential polymorphic forms[4].

  • Causality : Different crystal lattices possess distinct lattice energies. For a tolterodine intermediate, these energy differences dictate the isolation yield and dissolution rate during subsequent synthetic steps.

  • Self-Validating Protocol :

    • System Validation : Prior to sample analysis, scan a NIST-traceable Silicon standard (e.g., SRM 640e). The system is validated only if the primary Si peak is observed at exactly 28.44° 2θ ± 0.02°.

    • Sample Preparation : Lightly grind the solid sample to minimize preferred orientation effects. Mount the powder onto a zero-background silicon wafer to eliminate sample holder noise.

    • Acquisition : Scan from 2° to 40° 2θ using Cu-Kα radiation (λ = 1.5406 Å) at a step size of 0.015° and a scan rate of 0.2°/min.

    • Data Integrity Check : Verify that the baseline is flat. The presence of an amorphous halo must be cross-referenced with DSC data to confirm true amorphous content versus poor sample preparation.

Thermal Analysis: DSC and TGA
  • Purpose : To measure heat flow (melting point, glass transition) and weight changes (volatiles, degradation)[4].

  • Causality : The acetate group is prone to thermal cleavage. Relying solely on DSC might misidentify a degradation endotherm as a melting point. TGA provides the orthogonal validation required to distinguish desolvation or degradation from a true melting event.

  • Self-Validating Protocol :

    • System Validation : Calibrate the DSC with an Indium standard ( Tm​ = 156.6°C, ΔH = 28.45 J/g). Calibrate the TGA using calcium oxalate monohydrate to verify the three distinct, temperature-dependent weight-loss steps.

    • Sample Loading : Weigh 3–5 mg of the sample into a pin-holed aluminum pan for DSC, and an open platinum pan for TGA.

    • Execution : Heat both samples at 10°C/min from 25°C to 300°C under a dry nitrogen purge (50 mL/min).

    • Data Integrity Check : Overlay the DSC and TGA thermograms. A valid melting point is confirmed only if the DSC endotherm occurs with zero corresponding weight loss on the TGA.

Dynamic Vapor Sorption (DVS)
  • Purpose : To characterize the adsorption capacity for water and assess stability under varying humidity conditions[5].

  • Causality : Moisture uptake can lead to ester hydrolysis or hydrate formation, compromising the purity of the intermediate before it is converted into the final API.

  • Self-Validating Protocol :

    • System Validation : Run a blank cycle (empty pan) at 0% Relative Humidity (RH) for 2 hours. The microbalance drift must be < 0.001 mg to proceed.

    • Execution : Load ~10 mg of the solid. Subject the sample to a dual-cycle humidity program: 0% → 90% → 0% RH in 10% increments at a constant 25°C.

    • Equilibrium Criterion : The system must be programmed to advance to the next humidity step only when the mass change rate ( dm/dt ) falls below 0.002% per minute.

Workflow Visualization

SolidStateWorkflow Sample 3-(2-hydroxy-5-methylphenyl) -3-phenylpropyl acetate (Solid Sample) Thermal Thermal Analysis Sample->Thermal Structural Structural Analysis Sample->Structural Physical Physical Analysis Sample->Physical DSC DSC (Heat Flow, Tm) Thermal->DSC TGA TGA (Weight Loss, Volatiles) Thermal->TGA XRPD XRPD (Crystallinity, Polymorphism) Structural->XRPD FTIR FTIR Spectroscopy (Functional Groups) Structural->FTIR DVS DVS (Hygroscopicity) Physical->DVS SEM SEM (Morphology) Physical->SEM Output Validated Solid-State Physicochemical Profile DSC->Output TGA->Output XRPD->Output FTIR->Output DVS->Output SEM->Output

Workflow for the comprehensive solid-state characterization of pharmaceutical intermediates.

Quantitative Data Presentation

To standardize the evaluation of this intermediate across different synthesis batches, the following table summarizes the target parameters and expected observations based on the physicochemical behavior of phenolic acetates.

Analytical TechniqueTarget ParameterExpected Observation for Phenolic AcetatesAnalytical Purpose
XRPD 2θ Diffraction PeaksDistinct, sharp peaks (crystalline) or broad halo (amorphous)Phase purity & polymorph identification
DSC Endothermic Heat FlowSharp melting endotherm ( Tm​ ) without baseline shiftThermal stability & true melting point
TGA Weight Loss (%)< 0.5% mass loss prior to the onset of degradationQuantification of residual solvent/moisture
DVS Mass Change (Δm %)< 0.2% mass increase at 80% RH (non-hygroscopic target)Hygroscopicity classification
FTIR Wavenumber ( cm−1 )~1750 (ester C=O stretch), ~3300 (phenolic O-H stretch)Molecular fingerprinting & functional group verification

Conclusion

The physical characterization of 3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl acetate is not merely a regulatory checkbox; it is a fundamental scientific requirement for ensuring the integrity of the tolterodine synthesis pipeline. By employing self-validating protocols across thermal, structural, and physical domains, researchers can confidently mitigate downstream manufacturing risks, ensuring that the final API meets the highest standards of safety and efficacy[1].

References

  • RISE Research Institutes of Sweden. "Pharmaceutical analysis and quality control - Solid-State characterization & crystallization." Ri.se. URL: [Link]

  • CD Formulation. "Solid-State Characterization." Formulationbio.com. URL:[Link]

  • National Center for Biotechnology Information (PMC). "Solid State Characterization of Commercial Crystalline and Amorphous Atorvastatin Calcium Samples." Nih.gov. URL: [Link]

Sources

Exploratory

The Strategic Role of Tolterodine Diol Acetate in Antimuscarinic Drug Development: Synthesis, Impurity Profiling, and Quality by Design (QbD)

Executive Summary The development of antimuscarinic agents for overactive bladder (OAB) syndrome—most notably Tolterodine and its prodrug successor Fesoterodine —relies heavily on the precise control of synthetic pathway...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of antimuscarinic agents for overactive bladder (OAB) syndrome—most notably Tolterodine and its prodrug successor Fesoterodine —relies heavily on the precise control of synthetic pathways and metabolic profiling. Both drugs share the same active pharmacological moiety: 5-hydroxymethyl tolterodine (5-HMT) . However, during the active pharmaceutical ingredient (API) synthesis and lifecycle management of these compounds, various process impurities and degradation products emerge.

Among these, Tolterodine Diol Acetate (3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl acetate) plays a critical role as a reference standard for impurity profiling. As a Senior Application Scientist, I present this technical guide to elucidate the mechanistic origins of tolterodine diol acetate, its role in Quality by Design (QbD) frameworks, and a self-validating analytical protocol for its quantification in drug development workflows.

The Antimuscarinic Landscape and the 5-HMT Pathway

Tolterodine is a competitive muscarinic receptor antagonist. Upon oral administration, it undergoes extensive first-pass metabolism mediated by the polymorphic enzyme CYP2D6 to form 5-HMT, a major pharmacologically equipotent metabolite [1]. To bypass the pharmacokinetic variability of CYP2D6, the prodrug Fesoterodine was developed, which is rapidly cleaved by ubiquitous non-specific esterases directly into 5-HMT.

Because the efficacy of these therapies hinges on the 3-phenylpropyl skeleton, the chemical synthesis of the API must be tightly controlled. Any deviation in the amination, reduction, or esterification steps can yield structurally similar impurities that compete for receptor binding or introduce unpredictable toxicity.

Chemical Identity and Mechanistic Origin of Tolterodine Diol Acetate

Tolterodine Diol Acetate (CAS: 2514856-06-3) is a recognized pharmaceutical reference standard and process impurity [2].

  • Chemical Formula: C18H20O3

  • Molecular Weight: 284.36 g/mol

  • Structural Context: Unlike tolterodine (C22H31NO) or 5-HMT (C22H31NO2), tolterodine diol acetate lacks the diisopropylamine moiety. Instead, the terminal position of the propyl chain is occupied by an acetate ester.

Causality of Formation: During the synthesis of tolterodine, the intermediate 3-phenyl-3-(2-hydroxy-5-methylphenyl)propanol undergoes reductive amination with diisopropylamine. If the reaction conditions are suboptimal, or if esterification reagents (used in the synthesis of prodrugs like fesoterodine) are introduced prematurely, the primary alcohol undergoes an unintended side-reaction (acetylation) rather than amination. Monitoring this specific impurity is a regulatory requirement under ICH Q3A guidelines to ensure the amination step has proceeded to completion and that the API is free of unreacted, acetylated precursors.

Pathway Tolterodine Tolterodine (Antimuscarinic API) HMT 5-Hydroxymethyl Tolterodine (Active Metabolite / 5-HMT) Tolterodine->HMT CYP2D6 Metabolism Fesoterodine Fesoterodine (Prodrug API) Fesoterodine->HMT Esterase Cleavage Precursor 3-Phenyl-3-(2-hydroxy-5-methylphenyl)propanol (Synthetic Precursor) Precursor->Tolterodine Amination (Target Route) TDA Tolterodine Diol Acetate (Process Impurity / Standard) Precursor->TDA Acetylation (Side Reaction)

Fig 1. Synthetic and metabolic pathways of Tolterodine and Tolterodine Diol Acetate.

Quantitative Data: Impurity Profiling Parameters

To establish a robust QbD framework, analytical scientists must differentiate the API from its metabolites and process impurities using orthogonal techniques. Table 1 summarizes the physicochemical and mass spectrometric parameters required for the baseline resolution of these compounds.

Table 1: Physicochemical and MS Parameters of Tolterodine and Key Analogs

Compound NameRole in DevelopmentCAS NumberMolecular FormulaExact Mass (m/z)Primary MRM Transition (ESI+)
Tolterodine Target API124937-51-5C22H31NO325.50326.2 → 284.2
5-HMT (Tolterodine Diol) Active Metabolite200801-70-3C22H31NO2341.49342.2 → 223.1
Tolterodine Diol Acetate Process Impurity / Std2514856-06-3C18H20O3284.36285.1 → 165.1
Tolterodine Dimer Degradation Impurity854306-72-2C40H51NO2577.85578.4 → 326.2

Experimental Protocol: Self-Validating LC-MS/MS Method for TDA Quantification

To ensure regulatory compliance, the detection of Tolterodine Diol Acetate must be highly sensitive and reproducible. The following protocol adapts validated pharmacokinetic methodologies [1][3] into a self-validating system for API impurity profiling.

Methodological Causality & Design
  • Extraction Choice: Liquid-liquid extraction (LLE) using an n-hexane/isopropyl alcohol mixture (9:1, v/v) is employed because it selectively partitions the hydrophobic tolterodine and its acetate impurities into the organic phase, leaving polar matrix interferents behind [1].

  • Buffer Selection: A 5 mM ammonium acetate buffer is utilized in the mobile phase. Unlike phosphate buffers, ammonium acetate is highly volatile, preventing ion suppression and source contamination in the mass spectrometer.

  • Self-Validation: The protocol mandates the spiking of a stable isotope (e.g., 5-HMT-d14) as an internal standard (IS). This creates a self-validating loop: any variations in extraction efficiency or ionization are proportionally reflected in the IS, allowing for real-time mathematical correction of the impurity concentration.

Step-by-Step Workflow

Step 1: Sample Preparation (Liquid-Liquid Extraction)

  • Dissolve 10 mg of the Tolterodine API batch in 10 mL of distilled water to create a 1 mg/mL stock.

  • Transfer a 500 μL aliquot of the sample into a glass centrifuge tube.

  • Spike the sample with 20 μL of the Internal Standard (5-HMT-d14 at 10 μg/mL).

  • Add 2.5 mL of the extraction solvent (n-hexane/isopropyl alcohol, 9:1, v/v).

  • Vortex aggressively for 5 minutes, then centrifuge at 4,000 rpm for 10 minutes at 4°C to force phase separation.

  • Transfer the upper organic layer to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 μL of the initial mobile phase.

Step 2: UHPLC Chromatographic Separation

  • Column: Inject 5 μL of the reconstituted sample onto a C18 column (2.0 mm × 150 mm, 1.7 μm particle size). Causality: The dense C18 stationary phase provides the necessary hydrophobic retention to separate the structurally similar propyl chains of the API and the acetate impurity.

  • Mobile Phase:

    • Solvent A: 5 mM ammonium acetate in distilled water.

    • Solvent B: 100% Acetonitrile.

  • Gradient: Run a linear gradient from 30% B to 80% B over 8 minutes at a flow rate of 0.3 mL/min.

Step 3: Mass Spectrometry (ESI-MS/MS)

  • Operate the mass spectrometer in Electrospray Ionization positive (ESI+) mode.

  • Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

  • Monitor the specific Multiple Reaction Monitoring (MRM) transitions:

    • Tolterodine: m/z 326.2 → 284.2

    • Tolterodine Diol Acetate: m/z 285.1 → 165.1

    • IS (5-HMT-d14): m/z 356.2 → 237.1

Workflow Prep Sample Prep Liquid-Liquid Extraction LC UHPLC Separation C18 Column Prep->LC Organic Extract MS ESI-MS/MS MRM Mode LC->MS Eluent Data Data Analysis ICH Q2 Validation MS->Data MRM Transitions

Fig 2. Self-validating LC-MS/MS workflow for the isolation and quantification of API impurities.

Conclusion

Tolterodine diol acetate is far more than a mere byproduct; it is a vital diagnostic marker in the synthesis of antimuscarinic drugs. By utilizing it as a reference standard in rigorously designed, self-validating LC-MS/MS workflows, drug development professionals can ensure the complete conversion of synthetic precursors, map degradation pathways, and guarantee that the final API meets the stringent safety and efficacy standards required for the treatment of overactive bladder syndrome.

References

  • Title: Plasma concentration profile of tolterodine and 5-hydroxymethyl tolterodine following transdermal administration of tolterodine in rats Source: PubMed Central (PMC) / Pharmazie (2018) URL: [Link]

  • Title: Tolterodine Diol Acetate Impurity | CAS 2514856-06-3 Source: Veeprho Pharmaceuticals URL: [Link]

  • Title: Development and Validation of HSPiP- and Optimization-Assisted Method to Analyze Tolterodine Tartrate in Pharmacokinetic Study Source: MDPI (2024) URL: [Link]

Foundational

receptor binding affinity of tolterodine synthesis byproducts

An In-Depth Technical Guide on the Receptor Binding Affinity of Tolterodine Synthesis Byproducts Executive Summary Tolterodine is a potent, competitive muscarinic receptor antagonist widely utilized in the clinical manag...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Receptor Binding Affinity of Tolterodine Synthesis Byproducts

Executive Summary

Tolterodine is a potent, competitive muscarinic receptor antagonist widely utilized in the clinical management of overactive bladder (OAB) syndrome. While its pharmacological efficacy is well-established, the chemical synthesis of tolterodine—typically involving the condensation of p-cresol with cinnamic acid, followed by lactone ring opening, reduction, tosylation, and amination—inevitably generates process-related impurities and byproducts[1].

For drug development professionals and analytical chemists, understanding the receptor binding affinity of these synthesis byproducts is not merely a regulatory checkbox; it is a critical safety parameter. Structurally related impurities can exhibit altered target affinities, off-target toxicities, or unexpected pharmacokinetic behaviors. This whitepaper provides a comprehensive analysis of the structure-activity relationship (SAR) of tolterodine, the pharmacological profiles of its key synthesis byproducts, and the self-validating experimental protocols required to quantify their muscarinic receptor affinities.

Mechanistic Foundation: Structure-Activity Relationship (SAR)

To understand how synthesis byproducts interact with muscarinic acetylcholine receptors (mAChRs), we must first deconstruct the binding mechanics of the parent molecule. Tolterodine and its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), act as non-selective competitive antagonists across all five human muscarinic receptor subtypes (M1–M5)[2][3].

The binding of tolterodine to the orthosteric site of mAChRs is governed by three critical structural motifs[1]:

  • The Tertiary Amine (Diisopropyl group): At physiological pH, this nitrogen is protonated. It forms a crucial ionic bond with a highly conserved aspartate residue located in transmembrane domain 3 (TM3) of the receptor.

  • The Phenolic Hydroxyl Group: This group acts as a hydrogen bond donor, anchoring the molecule to the receptor's binding pocket and stabilizing the antagonist conformation.

  • The Bulky Aromatic Rings: The dual phenyl/cresol rings occupy the hydrophobic pocket of the receptor, providing the steric bulk necessary to prevent the conformational changes that typically lead to G-protein activation.

When a synthesis byproduct deviates from this structural blueprint, its binding affinity (measured via the inhibition constant, Ki​ ) is fundamentally altered.

G ACh Acetylcholine (ACh) mAChR M3 Muscarinic Receptor (Detrusor Muscle) ACh->mAChR Activates Tolterodine Tolterodine / Active Byproducts Tolterodine->mAChR Competitive Blockade Gq Gq Protein Activation mAChR->Gq PLC Phospholipase C (PLC) Gq->PLC Ca Intracellular Ca2+ Release PLC->Ca Contraction Muscle Contraction Ca->Contraction

Fig 1: Muscarinic receptor signaling pathway and the site of competitive antagonism by tolterodine.

Pharmacological Profiling of Key Synthesis Byproducts

During the scale-up and commercial production of tolterodine, several pharmacopeial (EP/USP) impurities can emerge[4]. Their receptor binding affinities vary drastically based on how their structural deviations impact the SAR principles outlined above.

5-Hydroxymethyl Tolterodine (5-HMT)

While primarily known as the principal in vivo active metabolite (formed via CYP2D6 oxidation), 5-HMT can also appear as a related compound or oxidative degradant during synthesis[2].

  • Binding Affinity: 5-HMT retains the critical tertiary amine and phenolic hydroxyl groups. It exhibits extremely high, non-selective affinity for M1-M5 receptors ( Ki​ values ranging from 2.0 to 2.9 nM)[5]. It is pharmacologically active and contributes significantly to antimuscarinic effects[3].

Tolterodine EP Impurity C (O-Methyl Tolterodine)

Formed via improper etherification or failure to fully deprotect intermediates, Impurity C features a methoxy group in place of the free phenolic hydroxyl[6].

  • Binding Affinity: The methylation eliminates the molecule's ability to act as a hydrogen bond donor. Consequently, the binding affinity to the mAChR orthosteric site drops significantly, rendering it a weak antagonist compared to the parent drug.

Desisopropyl (Impurity E) and Didesisopropyl Tolterodine

These byproducts arise from incomplete amination during the reductive amination step, resulting in secondary (Impurity E) or primary (Didesisopropyl) amines rather than the required tertiary amine[][8].

  • Binding Affinity: While the amine can still protonate and interact with the TM3 aspartate, the loss of the bulky isopropyl groups alters the steric fit within the binding pocket. This leads to altered binding kinetics, generally resulting in a lower affinity and reduced duration of receptor blockade.

Tolterodine Lactone Impurity

Identified chemically as 6-Methyl-4-phenylchroman-2-one, this is an unreacted intermediate from the early stages of synthesis (prior to lactone ring opening)[9].

  • Binding Affinity: The lactone impurity entirely lacks the basic nitrogen atom. Without the ability to form the critical ionic bond with the receptor's aspartate residue, this byproduct exhibits negligible muscarinic receptor affinity.

Quantitative Data Presentation

The following table summarizes the comparative muscarinic receptor binding affinities ( Ki​ ) of tolterodine and its structurally characterized byproducts, demonstrating the causal link between molecular structure and pharmacological activity.

CompoundStructural Deviation from Parent Ki​ (M2 Receptor) Ki​ (M3 Receptor)Pharmacological Impact
Tolterodine None (Parent Drug)~3.0 - 5.0 nM~3.0 - 5.0 nMPotent Antagonist
5-HMT Oxidation of 5-methyl group2.0 nM2.5 nMPotent Antagonist[5]
Impurity C Methylation of phenol (O-Methyl)> 500 nM> 500 nMSignificant loss of affinity
Impurity E Loss of one isopropyl group> 100 nM> 100 nMReduced steric binding fit
Lactone Impurity Absence of basic amineNegligibleNegligibleInactive at mAChRs

*Estimated values based on SAR degradation profiles and loss of critical binding motifs.

Experimental Protocol: Radioligand Competitive Binding Assay

To accurately quantify the receptor binding affinity of isolated tolterodine synthesis byproducts, a self-validating radioligand displacement assay must be employed. The following methodology utilizes [3H]NMS (N-methylscopolamine), a non-selective muscarinic antagonist, to establish a baseline for competitive displacement[10][11].

Rationale & Causality

We utilize Chinese Hamster Ovary (CHO-K1) cells stably transfected with specific human M1-M5 receptor subtypes rather than bulk bladder tissue. Bulk tissue contains a heterogeneous mixture of M2 and M3 receptors, which obfuscates subtype-specific affinity data. Furthermore, glass fiber filters are pre-soaked in 0.1% polyethylenimine (PEI) to neutralize the negative charge of the glass, preventing non-specific binding of the positively charged radioligand.

Step-by-Step Methodology
  • Membrane Preparation: Harvest CHO-K1 cells expressing the target mAChR subtype. Homogenize in ice-cold buffer (50 mM Tris-HCl, 10 mM MgCl2​ , pH 7.4) and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the membrane pellet in the assay buffer.

  • Incubation Setup: In a 96-well plate, combine 50 µL of the membrane suspension, 25 µL of [3H]NMS (final concentration ~0.2 nM), and 25 µL of the tolterodine byproduct at varying concentrations ( 10−11 to 10−4 M).

  • Control Validation: Include wells with assay buffer only (Total Binding) and wells containing 10 µM atropine (Non-Specific Binding). This ensures the assay is self-validating by defining the specific binding window.

  • Equilibration: Incubate the plates at 25°C for 60 minutes to allow the competitive binding to reach thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI) using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold Tris-HCl buffer to remove unbound radioligand and byproduct.

  • Quantification: Transfer filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify radioactivity using a Liquid Scintillation Counter (LSC).

  • Data Analysis: Calculate the IC50​ using non-linear regression. Convert IC50​ to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Workflow Prep Membrane Preparation Homogenize CHO-K1 Cells Incubation Incubation Phase Add [3H]NMS + Unlabeled Byproduct Prep->Incubation Equilibrium Equilibration Incubate at 25°C for 60 mins Incubation->Equilibrium Filtration Rapid Filtration Harvest on GF/B Glass Fiber Filters Equilibrium->Filtration Washing Washing Ice-cold Buffer to Remove Unbound Filtration->Washing Scintillation Quantification Liquid Scintillation Counting (LSC) Washing->Scintillation Analysis Data Analysis Calculate IC50 and Ki values Scintillation->Analysis

Fig 2: Experimental workflow for the radioligand competitive binding assay.

Conclusion & Quality Control Implications

The pharmacological profiling of tolterodine synthesis byproducts is an indispensable component of modern drug development. While active metabolites like 5-HMT retain potent muscarinic antagonism, structural deviations found in process impurities (such as the loss of hydrogen bonding in Impurity C or the absence of the basic amine in the Lactone Impurity) systematically abrogate receptor affinity. By integrating rigorous SAR analysis with highly controlled radioligand binding assays, researchers can confidently validate the safety, purity, and target specificity of synthesized tolterodine batches, ensuring that trace byproducts do not compromise therapeutic efficacy or patient safety.

References

  • Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists. nih.gov. Available at:[Link][2]

  • Muscarinic receptor binding of fesoterodine, 5-hydroxymethyl tolterodine, and tolterodine in rat tissues. nih.gov. Available at:[Link][10]

  • TOLTERODINE Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. GPAT India. Available at:[Link][1]

  • Tolterodine Lactone Impurity | CAS 40546-94-9. Veeprho. Available at:[Link][9]

  • Tolterodine EP Impurity E | CAS 480432-14-2. Veeprho. Available at:[Link][8]

Sources

Protocols & Analytical Methods

Method

HPLC method development for 3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl acetate

High-Resolution Reversed-Phase HPLC Method Development for the Quantification of 3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl acetate Context & Analytical Significance 3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl acetate (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution Reversed-Phase HPLC Method Development for the Quantification of 3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl acetate

Context & Analytical Significance

3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl acetate (CAS: 2514856-06-3) is a structurally complex intermediate and a designated critical impurity (frequently categorized as Impurity 11) in the synthetic cascade of antimuscarinic active pharmaceutical ingredients (APIs) such as Tolterodine. Accurate quantification of this acetate ester is paramount for monitoring reaction kinetics during esterification and ensuring clearance prior to final API crystallization.

Because this compound shares a biphenyl-like core with its precursor alcohols and amine derivatives, developing a highly selective chromatographic method requires precise manipulation of hydrophobic and electronic interactions.

Mechanistic Rationale for Chromatographic Parameters

As an Application Scientist, method development cannot rely on trial and error; it must be driven by the physicochemical properties of the analyte.

  • Stationary Phase Causality: The molecule possesses significant hydrophobicity due to its two aromatic rings and aliphatic acetate tail. A high-carbon-load C18 stationary phase (e.g., 250 mm × 4.6 mm, 5 µm) is selected to maximize hydrophobic retention and capacity factor ( k′ ). This aligns with established 1 [1].

  • Mobile Phase pH & Silanol Suppression: The compound contains a phenolic hydroxyl group with a predicted pKa​ of ~10.0. If analyzed in a neutral or basic mobile phase, partial ionization can occur, leading to severe peak tailing due to secondary electrostatic interactions with residual silanols on the silica matrix. By utilizing a phosphate buffer strictly adjusted to pH 3.0, the phenol remains fully protonated (unionized), ensuring sharp, symmetrical peaks.

  • Gradient Elution Dynamics: The acetate ester is significantly more lipophilic than its precursor alcohol. An isocratic method would either elute the polar impurities too quickly (sacrificing resolution) or elute the acetate too late (causing band broadening). A gradient starting at 40% organic and ramping to 90% ensures differential elution based on partition coefficients [3].

  • Detection Wavelength: While 220 nm offers maximum universal sensitivity for the ester backbone, 283 nm is highly specific to the phenolic π→π∗ transitions. We utilize 283 nm to minimize baseline drift during the organic gradient ramp [2].

HPLC_Method_Logic A Physicochemical Profiling LogP ~4.5, pKa ~10.0 B Stationary Phase Selection High-Capacity C18 A->B Hydrophobicity C Mobile Phase Optimization Buffer pH 3.0 (Phosphate) A->C Phenolic -OH D Gradient Design 40% to 90% Acetonitrile B->D C->D E System Suitability Testing Rs > 2.0, Tailing < 1.5 D->E Optimize Resolution F Method Validation ICH Q2(R1) Guidelines E->F Pass Criteria

Logical workflow for HPLC method development based on physicochemical properties.

Self-Validating Experimental Protocol

A protocol is only scientifically sound if it contains internal mechanisms to verify its own performance. This method integrates a mandatory System Suitability Test (SST) standard containing both the precursor alcohol and the target acetate ester to validate column resolving power prior to sample injection.

Step 1: Reagent & Mobile Phase Preparation
  • Buffer Solution (Mobile Phase A): Dissolve 1.36 g of Potassium dihydrogen phosphate ( KH2​PO4​ ) in 1000 mL of HPLC-grade Milli-Q water. Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.45 µm nylon membrane and degas.

  • Mobile Phase B: 100% HPLC-Grade Acetonitrile.

  • Diluent: Water : Acetonitrile (50:50, v/v).

Step 2: Standard and Sample Preparation
  • SST Resolution Standard: Prepare a solution containing 50 µg/mL of 3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl acetate and 50 µg/mL of its precursor (3-(2-hydroxy-5-methylphenyl)-3-phenylpropan-1-ol) in Diluent.

  • Test Sample: Accurately weigh the synthetic intermediate sample and dissolve in Diluent to achieve a nominal target concentration of 50 µg/mL. Sonicate for 10 minutes at ambient temperature to ensure complete dissolution.

Step 3: Chromatographic Execution

Table 1: Isocratic/Gradient Chromatographic Conditions

Parameter Specification
Column C18 (250 mm × 4.6 mm, 5 µm particle size)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 283 nm (PDA/UV)

| Injection Volume | 20 µL |

Table 2: Gradient Elution Program

Time (min) Mobile Phase A (%) Mobile Phase B (%) Mechanistic Role
0.0 60 40 Initial Hold
5.0 60 40 Elutes polar precursors
20.0 10 90 Linear Ramp: Elutes acetate ester
25.0 10 90 High Organic Wash: Clears matrix
26.0 60 40 Return to Initial

| 35.0 | 60 | 40 | Column Re-equilibration |

Gradient_Dynamics Start Sample Injection Phase1 Isocratic Hold (40% B) Elutes Polar Impurities Start->Phase1 Phase2 Linear Ramp (40-90% B) Elutes Acetate Ester Phase1->Phase2 Phase3 High Organic Wash (90% B) Clears Hydrophobic Matrix Phase2->Phase3 End Re-equilibration Phase3->End

Chromatographic gradient phases and their mechanistic roles in analyte elution.

System Suitability & Validation Metrics

Before proceeding with sample analysis, inject the SST Resolution Standard in five replicates. The system is validated and "fit-for-purpose" only if the following quantitative thresholds are met:

Table 3: System Suitability Test (SST) Acceptance Criteria

Parameter Target Analyte Acceptance Criteria
Retention Time (RT) Acetate Ester ~18.5 min

| Resolution ( Rs​ ) | Precursor vs. Acetate | 2.0 | | Tailing Factor ( Tf​ ) | Acetate Ester | 1.5 | | Area % RSD (n=5) | Acetate Ester | 2.0% |

References

  • A New Method for Determination of Tolterodine and its Related Impurities in Active Pharmaceutical Ingredient by HPLC. International Journal of Pharmaceutical Sciences and Nanotechnology.[Link]

  • Development and Validation of Tolterodine by RP-HPLC Method in Bulk Drug and Pharmaceutical Dosage Forms. International Journal of ChemTech Research (Sphinx Knowledge House).[Link]

  • A New Rapid and Sensitive Stability-Indicating UPLC Assay Method for Tolterodine Tartrate: Application in Pharmaceuticals, Human Plasma and Urine Samples. National Institutes of Health (PMC).[Link]

Sources

Method

Application Note: Comprehensive NMR Spectroscopy Assignment of 3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl acetate

Abstract The definitive structural elucidation of complex organic molecules is a cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled, non-destruct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The definitive structural elucidation of complex organic molecules is a cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled, non-destructive method for determining molecular structure in solution. This application note presents a detailed, systematic guide for the complete ¹H and ¹³C NMR spectral assignment of 3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl acetate. We will explore a multi-dimensional approach, beginning with one-dimensional ¹H and ¹³C NMR and progressing to two-dimensional correlation experiments, including COSY, HSQC, and HMBC. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a robust, self-validating protocol for researchers.

Introduction: The Need for Unambiguous Structural Verification

3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl acetate is a bifunctional molecule incorporating a phenolic moiety, a phenyl group, and an acetate ester. This combination of functionalities presents a rich but complex NMR landscape. Accurate structural assignment is critical, as subtle isomeric differences can lead to vastly different biological activities or chemical properties. NMR spectroscopy, through a suite of experiments, allows for the precise mapping of atomic connectivity.[1][2] One-dimensional spectra provide initial information on the chemical environment of protons and carbons, while two-dimensional techniques reveal through-bond and through-space correlations, enabling the assembly of the molecular puzzle.[3][4]

This guide provides the protocols and interpretive logic necessary to move from raw spectral data to a fully assigned structure with high confidence.

Experimental Design and Methodology

A logical workflow is essential for efficiently assigning a complex molecule. Our approach begins with acquiring high-resolution 1D spectra to identify all unique proton and carbon signals, followed by 2D experiments to establish connectivity.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Correlation Experiments cluster_Assignment Final Assignment H1_NMR ¹H NMR C13_NMR ¹³C NMR & DEPT-135 COSY ¹H-¹H COSY H1_NMR->COSY Proton Spin Systems Assigned_Structure Complete Structural Elucidation H1_NMR->Assigned_Structure HSQC ¹H-¹³C HSQC C13_NMR->HSQC Direct C-H Bonds C13_NMR->Assigned_Structure Data Integration COSY->Assigned_Structure Data Integration HMBC ¹H-¹³C HMBC HSQC->HMBC Long-Range C-H Bonds HSQC->Assigned_Structure Data Integration HMBC->Assigned_Structure Data Integration HMBC_Correlations H5 H5 (Acetate CH₃) C4 C4 (C=O) H5->C4 ²J C3 C3 H3 H3 H3->C4 ³J C2 C2 H3->C2 ²J H2 H2 H2->C3 ²J C1 C1 H2->C1 ²J H1 H1 H1->C2 ²J C1_prime C1' (Phenolic Ring) H1->C1_prime ³J C1_dprime C1'' (Phenyl Ring) H1->C1_dprime ³J

Sources

Application

Application Notes and Protocols for the Use of 3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl acetate as a Pharmaceutical Reference Standard

Introduction: The Critical Role of Impurity Reference Standards in Pharmaceutical Quality Control The safety and efficacy of pharmaceutical products are contingent upon the stringent control of their purity. Impurities,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Impurity Reference Standards in Pharmaceutical Quality Control

The safety and efficacy of pharmaceutical products are contingent upon the stringent control of their purity. Impurities, which can originate from starting materials, intermediates, degradation products, or manufacturing byproducts, have the potential to impact the drug's stability, and in some cases, pose a direct risk to patient health. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate the identification, quantification, and control of impurities in active pharmaceutical ingredients (APIs) and finished drug products. This necessitates the use of highly characterized reference standards.

This document provides detailed application notes for the use of 3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl acetate , a known related compound and potential impurity of the API Tolterodine . Tolterodine is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder.[1][2][3][4] The accurate quantification of impurities like 3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl acetate is crucial for ensuring the quality and safety of Tolterodine-containing pharmaceuticals.

This guide is intended for researchers, scientists, and drug development professionals involved in the quality control and analytical development of Tolterodine. It outlines the essential procedures for the qualification and utilization of this reference standard in analytical methodologies.

Physicochemical Characterization

A comprehensive understanding of the physicochemical properties of a reference standard is fundamental to its proper handling, storage, and use.

PropertyValueSource(s)
Chemical Name 3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl acetate[5]
Synonym(s) Tolterodine Diol Acetate Impurity[6]
CAS Number 2514856-06-3[5]
Molecular Formula C₁₈H₂₀O₃
Molecular Weight 284.35 g/mol
Appearance Typically a white to off-white solid
Solubility Soluble in organic solvents such as methanol, acetonitrile, and DMSO.[2]

Qualification of 3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl acetate as a Reference Standard

Before a substance can be confidently used as a reference standard, it must undergo a rigorous qualification process to establish its identity, purity, and potency. This process ensures the reliability of analytical data generated using the standard.

Identity Confirmation

The structural identity of the reference standard must be unequivocally confirmed. A combination of spectroscopic techniques is employed for this purpose:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. The obtained spectra should be consistent with the proposed structure of 3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl acetate.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides fragmentation patterns that can further confirm its structure.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and aromatic rings.

Purity Assessment and Potency Assignment

The purity of the reference standard is a critical parameter as it directly influences the accuracy of quantitative analyses.

  • Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) with a universal detector (e.g., UV or Mass Spectrometry) is the most common technique for determining the purity of a reference standard.[7][8][9][10] The area percentage of the main peak is used to estimate the purity.

  • Mass Balance Approach: The assigned purity value is often determined by a mass balance approach, which accounts for all significant impurities, including water content, residual solvents, and non-volatile inorganic impurities.

    • Purity (%) = 100% - (% Water + % Residual Solvents + % Non-volatile Residue + % Chromatographic Impurities)

  • Quantitative NMR (qNMR): This is considered a primary ratio method and can be used to directly determine the purity of the reference standard against a certified reference material.

A Certificate of Analysis (CoA) from the supplier should accompany the reference standard, providing comprehensive details of its characterization and the assigned purity value with its uncertainty.[11]

Experimental Protocols

The following protocols provide a framework for the utilization of 3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl acetate as a reference standard in the analysis of Tolterodine.

Protocol 1: Preparation of Standard Solutions

Accurate preparation of standard solutions is paramount for reliable quantification.

Materials:

  • 3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl acetate Reference Standard

  • Volumetric flasks (Class A)

  • Analytical balance

  • Diluent (e.g., Acetonitrile:Water 50:50 v/v)

Procedure:

  • Stock Standard Solution (e.g., 100 µg/mL): a. Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. b. Dissolve the material in approximately 50 mL of the diluent. Sonication may be used to aid dissolution. c. Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix thoroughly.

  • Working Standard Solutions: a. Prepare a series of working standard solutions by serially diluting the stock standard solution with the diluent to achieve the desired concentrations for constructing a calibration curve (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL).

Protocol 2: HPLC Method for Impurity Profiling of Tolterodine

This protocol describes a general reversed-phase HPLC method for the separation and quantification of 3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl acetate in a Tolterodine drug substance or product. Method optimization and validation are essential for specific applications.[12]

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System A gradient-capable HPLC system with a UV detector.
Column C18, 150 mm x 4.6 mm, 3.5 µm particle size (or equivalent).[7][8]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm[12]
Injection Volume 10 µL

System Suitability:

Before sample analysis, the performance of the chromatographic system must be verified.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject a working standard solution (e.g., 1 µg/mL) six times.

  • The %RSD of the peak area for the six replicate injections should be ≤ 2.0%.

  • The tailing factor for the 3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl acetate peak should be ≤ 2.0.

  • The theoretical plates for the peak should be ≥ 2000.

Analysis Procedure:

  • Prepare the sample solution of Tolterodine at a suitable concentration (e.g., 1 mg/mL) in the diluent.

  • Inject the blank, working standard solutions, and the sample solution into the HPLC system.

  • Construct a calibration curve by plotting the peak area of the reference standard against its concentration.

  • Determine the concentration of 3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl acetate in the sample solution using the calibration curve.

  • Calculate the percentage of the impurity in the Tolterodine sample.

Method Validation as per ICH Q2(R1) Guidelines

Any analytical method used for quality control must be validated to ensure it is suitable for its intended purpose. The key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This involves analyzing a blank, a placebo (for drug products), the API, and the API spiked with the impurity.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies of the impurity spiked into the sample matrix at different concentration levels.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Storage and Handling

To maintain the integrity of the reference standard, proper storage and handling are crucial.

  • Storage: The reference standard should be stored in a well-closed container, protected from light and moisture, at the temperature recommended by the supplier (typically refrigerated or frozen).

  • Handling: Use appropriate personal protective equipment (PPE) when handling the reference standard. Allow the container to equilibrate to room temperature before opening to prevent condensation.

Data Visualization

Workflow for Using a Pharmaceutical Reference Standard

G Figure 1: General Workflow for the Use of a Pharmaceutical Reference Standard A Receive and Qualify Reference Standard B Prepare Stock and Working Standard Solutions A->B D HPLC System Suitability Testing B->D C Prepare Sample Solution E Analyze Blank, Standards, and Samples C->E D->E F Process Data and Construct Calibration Curve E->F G Quantify Impurity in Sample F->G H Report Results G->H

Caption: Workflow for using a reference standard.

Relationship in Impurity Profiling

G Figure 2: Role of Reference Standard in Impurity Profiling API Tolterodine API Method Validated HPLC Method API->Method Impurity 3-(2-hydroxy-5-methylphenyl) -3-phenylpropyl acetate Impurity->Method is present in RefStd Reference Standard (Known Purity) RefStd->Method calibrates Result Impurity Level in API (e.g., % w/w) Method->Result

Caption: Role of the reference standard in analysis.

Conclusion

The use of well-characterized reference standards, such as 3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl acetate, is indispensable for the accurate assessment of the purity of Tolterodine. Adherence to the protocols and principles outlined in these application notes will enable researchers and quality control analysts to generate reliable and reproducible data, ultimately contributing to the safety and quality of the final pharmaceutical product.

References

  • Pharmaffiliates. Tolterodine-impurities. [Link]

  • Veeprho. Tolterodine EP Impurity C | CAS 124935-88-2. [Link]

  • Axios Research. Tolterodine EP Impurity C HCl - CAS - 1161940-88-0. [Link]

  • ResearchGate. Development and Validation of a New Analytical Method for the Determination of Related Components in Tolterodine Tartrate Using LC. [Link]

  • SynThink. Tolterodine EP Impurity C | 124935-89-3. [Link]

  • ResearchGate. A validated stability-indicating HPLC method for the determination of related substances and assay of tolterodine tartarate | Request PDF. [Link]

  • PMC. Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation. [Link]

  • Bentham Science Publishers. A Review on Analytical Method Development for the Estimation of a Potent Muscarinic Receptor Antagonist Tolterodine Tartrate. [Link]

  • Scholars Research Library. Analytical method development and validation of Tolterodine in pharmaceutical dosage forms by RP-HPLC. [Link]

  • Chemsrc. CAS#:2514856-06-3 | 3-(2-Hydroxy-5-methylphenyl)-3-phenylpropyl acetate. [Link]

  • PubMed. Tolterodine--a new bladder selective muscarinic receptor antagonist: preclinical pharmacological and clinical data. [Link]

  • PubChem. 3-Phenylpropyl homovanillate | C18H20O4 | CID 118456505. [Link]

  • accessdata.fda.gov. DETROL LA Capsules contain tolterodine tartrate. [Link]

  • Stenutz. 3-phenylpropyl acetate. [Link]

  • NextSDS. 3-phenylpropyl acetate — Chemical Substance Information. [Link]

  • Flavor Extract Manufacturers Association (FEMA). 3-PHENYLPROPYL ACETATE. [Link]

  • PMC. Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S). [Link]

  • Organic Syntheses Procedure. Benzenepropanal, α-methyl. [Link]

  • Asian Journal of Chemistry. Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. [Link]

  • Google Patents. CN101823958A - New synthesis method and application of 2-methyl-2-arylpropyl carboxylic ester.

Sources

Method

synthesis of 3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl acetate from phenol derivatives

An Application Note for the Synthesis of Phenylpropyl Acetate Derivatives from Phenols Title: A Four-Step Synthesis of 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropyl Acetate from p-Cresol Audience: Researchers, scientists,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Synthesis of Phenylpropyl Acetate Derivatives from Phenols

Title: A Four-Step Synthesis of 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropyl Acetate from p-Cresol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Derivatives of 1,3-diarylpropane are significant scaffolds in medicinal chemistry and materials science. This application note provides a detailed, four-step protocol for the synthesis of 1-(2-hydroxy-5-methylphenyl)-3-phenylpropyl acetate, starting from the readily available phenol derivative, p-cresol. The synthetic strategy is built upon a sequence of robust and well-documented chemical transformations, designed for high yield and selectivity.

The core pathway involves:

  • Friedel-Crafts Acylation: Construction of a chalcone intermediate by reacting p-cresol with cinnamoyl chloride.

  • Selective C=C Bond Reduction: Chemoselective hydrogenation of the α,β-unsaturated double bond of the chalcone to yield a dihydrochalcone.

  • Ketone Reduction: Reduction of the carbonyl group to a secondary alcohol.

  • Regioselective Acetylation: Selective esterification of the secondary alcohol in the presence of a phenolic hydroxyl group to yield the final product.

This guide explains the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.

Overall Synthetic Scheme

The multi-step synthesis transforms simple starting materials into the more complex target molecule, as illustrated below.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Selective Hydrogenation cluster_2 Step 3: Ketone Reduction cluster_3 Step 4: Regioselective Acetylation p_cresol p-Cresol chalcone Chalcone Intermediate p_cresol->chalcone AlCl₃, DCM cinnamoyl_chloride Cinnamoyl Chloride cinnamoyl_chloride->chalcone AlCl₃, DCM dihydrochalcone Dihydrochalcone chalcone->dihydrochalcone Pd/C, H₂ or Transfer Hydrogenation diol Diol Intermediate dihydrochalcone->diol NaBH₄, MeOH final_product Final Product: 1-(2-hydroxy-5-methylphenyl) -3-phenylpropyl acetate diol->final_product Ac₂O, Solvent-free

Caption: Four-step synthesis of the target molecule.

Part 1: Synthesis of (E)-1-(2-Hydroxy-5-methylphenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)

Principle and Mechanistic Insights

The first step is a Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction. The Lewis acid, aluminum chloride (AlCl₃), coordinates with the acyl chloride (cinnamoyl chloride), generating a highly electrophilic, resonance-stabilized acylium ion.[1] The aromatic ring of p-cresol, activated by the electron-donating hydroxyl group, acts as a nucleophile. The substitution is directed primarily to the ortho position relative to the hydroxyl group, as the para position is blocked by the methyl group. Subsequent loss of a proton restores aromaticity and yields the desired chalcone.[2]

Experimental Protocol
  • Reaction Setup: To an oven-dried, 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM, 100 mL) and p-cresol (1.0 eq).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Catalyst Addition: Under a nitrogen atmosphere, carefully and portion-wise add anhydrous aluminum chloride (AlCl₃, 1.2 eq). Stir the resulting suspension for 15 minutes.

  • Reagent Addition: Dissolve cinnamoyl chloride (1.0 eq) in anhydrous DCM (20 mL) and add it to the dropping funnel. Add the cinnamoyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture back to 0 °C and slowly quench it by adding 1M HCl (50 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL), and then dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Quantitative Data
Reagent/ParameterMolar Eq.Molecular Weight ( g/mol )Amount (for 10g p-cresol)
p-Cresol1.0108.1410.0 g (92.5 mmol)
Cinnamoyl Chloride1.0166.6015.4 g (92.5 mmol)
Aluminum Chloride (AlCl₃)1.2133.3414.8 g (111 mmol)
Dichloromethane (DCM)--~120 mL
Typical Yield --75-85%

Part 2: Synthesis of 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropan-1-one (Dihydrochalcone)

Principle and Mechanistic Insights

The selective reduction of the carbon-carbon double bond in the chalcone's α,β-unsaturated system, without affecting the carbonyl group, is crucial.[3] While various methods exist, catalytic transfer hydrogenation is an excellent choice for its operational simplicity and safety, avoiding the need for high-pressure hydrogen gas.[4] In this protocol, a palladium on carbon (Pd/C) catalyst facilitates the transfer of hydrogen from a donor molecule (e.g., ammonium formate or formic acid) to the C=C bond.[4] An alternative, effective method involves using sodium borohydride in the presence of nickel(II) chloride, which also shows high selectivity for the 1,4-reduction of chalcones.[5]

Experimental Protocol (Catalytic Transfer Hydrogenation)
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the chalcone intermediate (1.0 eq) in methanol (100 mL).

  • Catalyst and H-Donor: Add 10% Palladium on Carbon (Pd/C, ~5 mol %) and ammonium formate (HCOONH₄, 3.0 eq).

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction is often exothermic. Monitor the disappearance of the starting material by TLC.

  • Filtration: Upon completion, dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethyl acetate.

  • Work-up: Combine the filtrates and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the dihydrochalcone, which is often pure enough for the next step. If necessary, it can be purified by column chromatography.

Quantitative Data
Reagent/ParameterMolar Eq.Molecular Weight ( g/mol )Amount (for 10g chalcone)
Chalcone Intermediate1.0238.2910.0 g (42.0 mmol)
10% Pd/C~0.05-~2.2 g
Ammonium Formate3.063.067.9 g (126 mmol)
Methanol--~100 mL
Typical Yield --90-98%

Part 3: Synthesis of 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropan-1-ol (Diol Intermediate)

Principle and Mechanistic Insights

The dihydrochalcone's ketone group is reduced to a secondary alcohol using sodium borohydride (NaBH₄). NaBH₄ is a mild and selective reducing agent that provides hydride ions (H⁻) to attack the electrophilic carbonyl carbon. The subsequent protonation of the resulting alkoxide during the work-up yields the alcohol. This reagent is ideal as it will not reduce the aromatic rings.

Experimental Protocol
  • Reaction Setup: Dissolve the dihydrochalcone (1.0 eq) in methanol (80 mL) in a 250 mL round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of 1M HCl until the solution is acidic (pH ~5-6) and gas evolution ceases.

  • Extraction: Remove most of the methanol under reduced pressure. Add water (50 mL) to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the diol intermediate.

Quantitative Data
Reagent/ParameterMolar Eq.Molecular Weight ( g/mol )Amount (for 10g dihydrochalcone)
Dihydrochalcone1.0240.3110.0 g (41.6 mmol)
Sodium Borohydride (NaBH₄)1.537.832.4 g (62.4 mmol)
Methanol--~80 mL
Typical Yield -->95%

Part 4: Synthesis of 1-(2-Hydroxy-5-methylphenyl)-3-phenylpropyl Acetate (Final Product)

Principle and Mechanistic Insights

The final step is the regioselective acetylation of the secondary aliphatic alcohol in the presence of the less reactive phenolic hydroxyl group. Aliphatic alcohols are generally more nucleophilic than phenols. By using mild, solvent-free, and catalyst-free conditions with acetic anhydride, the more reactive secondary alcohol can be selectively acetylated.[6] The lone pair of electrons on the alcoholic oxygen attacks a carbonyl carbon of acetic anhydride, leading to the formation of the ester and acetic acid as a byproduct.[6] Using a slight excess of acetic anhydride at a moderate temperature drives the reaction to completion in a short time.

Experimental Protocol
  • Reaction Setup: In a 50 mL round-bottom flask, place the diol intermediate (1.0 eq).

  • Reagent Addition: Add acetic anhydride (Ac₂O, 1.5 eq).

  • Reaction: Place the flask in a preheated oil bath at 60 °C and stir the mixture for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate solution (50 mL) to neutralize the excess acetic anhydride and the acetic acid byproduct. Stir until gas evolution stops.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 40 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure. The final product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield a pure product.

Quantitative Data
Reagent/ParameterMolar Eq.Molecular Weight ( g/mol )Amount (for 10g diol)
Diol Intermediate1.0242.3210.0 g (41.3 mmol)
Acetic Anhydride (Ac₂O)1.5102.096.3 g (61.9 mmol)
Typical Yield --80-90%

Overall Laboratory Workflow

The following diagram outlines the complete workflow, from initial reaction setup to final product isolation and purification.

G cluster_workflow Laboratory Workflow start Start: Reagents & Glassware Prep step1 Step 1: Friedel-Crafts Acylation (0°C to RT, 4-6h) start->step1 workup1 Quench & Liquid-Liquid Extraction step1->workup1 purify1 Recrystallization/ Chromatography 1 workup1->purify1 step2 Step 2: Transfer Hydrogenation (RT, 2-4h) purify1->step2 Chalcone workup2 Catalyst Filtration & Solvent Removal step2->workup2 step3 Step 3: NaBH₄ Reduction (0°C to RT, 1-2h) workup2->step3 Dihydrochalcone workup3 Quench & Liquid-Liquid Extraction step3->workup3 step4 Step 4: Acetylation (60°C, 1-2h) workup3->step4 Diol workup4 Neutralization & Liquid-Liquid Extraction step4->workup4 purify2 Chromatography 2 workup4->purify2 end Final Product: Characterization (NMR, MS) purify2->end

Caption: Sequential workflow for synthesis and purification.

Conclusion

This application note details a reliable and high-yielding four-step synthesis for 1-(2-hydroxy-5-methylphenyl)-3-phenylpropyl acetate starting from p-cresol. The methodology employs a series of well-established chemical reactions, including Friedel-Crafts acylation, selective catalytic transfer hydrogenation, ketone reduction, and regioselective acetylation. Each step is designed for high selectivity and operational simplicity, making this protocol suitable for researchers in synthetic and medicinal chemistry. The provided step-by-step instructions and mechanistic insights serve as a robust guide for the successful synthesis of this and structurally related diarylpropane derivatives.

References

  • Reddy, B. V. S., et al. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Molecules, 24(14), 2563. [Link]

  • Heravi, M. M., et al. (2007). Acetylation of alcohols, phenols and salicylic acid by heteropoly acids in acetic anhydride: a green and eco-friendly protocol for synthesis of acetyl salicylic acid (Aspirin). ARKIVOC, 2007(xvi), 123-131. [Link]

  • Yadav, J. S., et al. (2008). Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under. Asian Journal of Chemistry, 20(7), 5153-5156. [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Chen, J., et al. (2022). Site-Selective Acylation of Phenols Mediated by a Thioacid Surrogate through Sodium Thiosulfate Catalysis. Organic Letters, 24(24), 4443–4448. [Link]

  • Dhawan, B., & Grover, S. K. (1992). Facile Reduction of Chalcones to Dihydrochalcones with NaBH₄/Ni²⁺ System. Synthetic Communications, 22(17), 2405-2410. [Link]

  • Organic Chemistry Portal. 1,4-Reduction of α,β-unsaturated compounds. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. [Link]

  • Chemguide. Explaining the Friedel-Crafts acylation of benzene. [Link]

  • Taylor & Francis Online. Unprecedented acetylation of phenols using a catalytic amount of magnesium powder. (2018). [Link]

  • ResearchGate. Selective acylation of the phenolic hydroxyl of (hydroxyalkyl)phenols by using vinyl carboxylates as acyl donors in the presence of rubidium fluoride. [Link]

  • MDPI. Thermodynamics Evaluation of Selective Hydride Reduction for α,β-Unsaturated Carbonyl Compounds. (2023). [Link]

  • Fathy, N. M., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27769–27786. [Link]

Sources

Application

Application Note: In Vitro Assay Protocols for Testing Tolterodine Degradation Products

Abstract This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust in vitro assays to study the degradation of tolterodine. Tolterodine, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust in vitro assays to study the degradation of tolterodine. Tolterodine, a competitive muscarinic receptor antagonist, is used in the treatment of overactive bladder. Understanding its stability and degradation pathways is critical for ensuring drug safety, efficacy, and compliance with regulatory standards. We present detailed protocols for conducting forced degradation studies under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and for evaluating metabolic stability using common in vitro biological systems. Furthermore, this guide details the development of a stability-indicating analytical method using High-Performance Liquid Chromatography (HPLC) for the separation and quantification of tolterodine and its degradation products.

Introduction: The Rationale for Degradation Studies

Tolterodine Tartrate, chemically known as 2-{(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl}-4-methylphenol, effectively treats overactive bladder by acting on muscarinic receptors.[1][2] The journey of a drug molecule from synthesis to therapeutic action is fraught with potential chemical transformations. Degradation can occur during manufacturing, storage, or within the body, leading to a loss of potency or the formation of potentially toxic impurities.

Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate stability testing to understand how a drug's quality varies over time under the influence of environmental factors like temperature, humidity, and light.[3][4] Forced degradation, or stress testing, is a pivotal component of this process. It is designed to accelerate the degradation of a drug substance to identify likely degradation products, establish degradation pathways, and validate that the chosen analytical methods are "stability-indicating."[3][5] A stability-indicating method is one that can accurately measure the active pharmaceutical ingredient (API) without interference from its impurities, excipients, or degradation products.[5]

This document provides a framework of self-validating protocols to investigate both the chemical and metabolic stability of tolterodine, ensuring the generation of reliable and defensible data for formulation development and regulatory submissions.

Part 1: Forced Degradation (Chemical Stability) Protocols

Forced degradation studies are essential for identifying the degradation pathways and developing stability-indicating methods for drug substances and products.[3] The objective is to induce a target degradation of 5-20%, as excessive stress can lead to secondary degradation products not representative of real-world stability, while insufficient stress may not generate detectable levels of degradants.[3][6][7]

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Tolterodine Tartrate Stock Solution (1 mg/mL) Acid Acid Hydrolysis (1N HCl, 80°C, 2h) Stock->Acid Expose aliquots Base Base Hydrolysis (1N NaOH, 80°C, 2h) Stock->Base Expose aliquots Oxidation Oxidation (6% H2O2, 50°C, 2h) Stock->Oxidation Expose aliquots Thermal Thermal (105°C, 24h) Stock->Thermal Expose aliquots Photo Photolytic (ICH Q1B) Stock->Photo Expose aliquots Neutralize Neutralize Samples (Acid/Base) Acid->Neutralize Base->Neutralize Dilute Dilute to Final Concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC Inject into RP-HPLC-PDA System Dilute->HPLC Analyze Analyze Data: Peak Purity, % Degradation, Mass Balance HPLC->Analyze

Caption: Experimental workflow for forced degradation studies of Tolterodine.

General Sample Preparation
  • Stock Solution: Prepare a stock solution of Tolterodine Tartrate at a concentration of 1.0 mg/mL. A typical diluent is a 50:50 (v/v) mixture of acetonitrile and water.[1] This concentration is recommended for initial degradation studies.[6]

  • Working Solutions: For each stress condition, an aliquot of the stock solution will be treated and then diluted to a final target concentration suitable for HPLC analysis (e.g., 50-100 µg/mL).

Step-by-Step Stress Protocols

The following protocols are based on conditions reported in the literature for tolterodine and are aligned with general ICH guidelines.[8][9] Researchers should adjust exposure times and temperatures as needed to achieve the target 5-20% degradation.

Protocol 1: Acid Hydrolysis

  • Transfer 5 mL of the tolterodine stock solution into a suitable flask.

  • Add 5 mL of 1.0 N Hydrochloric Acid (HCl).

  • Heat the solution in a water bath at 80°C for 2 hours.

  • Cool the solution to room temperature.

  • Carefully neutralize the solution by adding an equivalent amount of 1.0 N Sodium Hydroxide (NaOH).

  • Quantitatively transfer the solution to a volumetric flask and dilute to the final concentration with the diluent.

Protocol 2: Base Hydrolysis

  • Transfer 5 mL of the tolterodine stock solution into a suitable flask.

  • Add 5 mL of 1.0 N Sodium Hydroxide (NaOH).

  • Heat the solution in a water bath at 80°C for 2 hours.

  • Cool the solution to room temperature.

  • Carefully neutralize the solution by adding an equivalent amount of 1.0 N Hydrochloric Acid (HCl).

  • Quantitatively transfer the solution to a volumetric flask and dilute to the final concentration with the diluent.

Protocol 3: Oxidative Degradation

  • Transfer 5 mL of the tolterodine stock solution into a suitable flask.

  • Add 5 mL of 6% (v/v) Hydrogen Peroxide (H₂O₂).

  • Maintain the solution at 50°C for 2 hours.

  • Cool and dilute to the final concentration with the diluent.

Protocol 4: Thermal Degradation

  • Transfer the solid drug substance (or a solution evaporated to dryness in a vial) into a thermostatically controlled oven.

  • Maintain the temperature at 105°C for 24 hours.

  • After cooling, dissolve the sample in the diluent and bring it to the final target concentration.

Protocol 5: Photolytic Degradation

  • Expose the drug substance (as a solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter, as specified in ICH guideline Q1B.[6][9]

  • A parallel sample should be protected from light with aluminum foil to serve as a dark control.

  • After exposure, dissolve and dilute the samples to the final concentration for analysis.

Summary of Forced Degradation Conditions
Stress ConditionReagent/ParameterTemperatureDurationReference
Acid Hydrolysis 1.0 N HCl80°C2 hours[8][9]
Base Hydrolysis 1.0 N NaOH80°C2 hours[8][9]
Oxidation 6% H₂O₂50°C2 hours[9]
Thermal (Dry Heat) N/A105°C24 hours[9]
Photolytic 1.2M lux-hr (Vis) & 200 W-hr/m² (UV)AmbientAs required[6][9]

Part 2: In Vitro Metabolic Stability Assays

Beyond chemical stability, understanding a drug's metabolic fate is crucial. Metabolism, primarily occurring in the liver, is an enzymatic process that can be modeled in vitro using subcellular fractions (like microsomes) or whole cells (hepatocytes).[10][11] For tolterodine, liver metabolism results in the formation of a major pharmacologically active metabolite, the 5-hydroxymethyl derivative.[1][2] In vitro assays are predictive tools used to estimate metabolic clearance and identify potential metabolites.[10][12]

G cluster_prep Assay Setup cluster_incubation Incubation & Sampling cluster_analysis Analysis Enzyme Prepare Enzyme/Cell Suspension (e.g., Liver Microsomes) PreIncubate Pre-incubate Enzyme & Drug at 37°C Enzyme->PreIncubate Drug Prepare Tolterodine Working Solution Drug->PreIncubate Cofactor Prepare NADPH Regenerating System Initiate Initiate Reaction (Add Cofactor) Cofactor->Initiate PreIncubate->Initiate TimePoints Sample at Time Points (0, 5, 15, 30, 60 min) Initiate->TimePoints Quench Quench Reaction (Add cold Acetonitrile) TimePoints->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate: t½, Intrinsic Clearance (CLint) Analyze->Calculate

Caption: Workflow for a typical metabolic stability assay using liver microsomes.

Protocol 6: Metabolic Stability in Human Liver Microsomes (HLM)

This assay measures the rate of disappearance of the parent drug due to Phase I metabolic enzymes, primarily Cytochrome P450s (CYPs).[11][12]

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Phosphate Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase)

  • Tolterodine Tartrate

  • Stopping Reagent: Ice-cold acetonitrile containing an internal standard.

Procedure:

  • Prepare an HLM suspension in phosphate buffer to a final protein concentration of 0.5-1.0 mg/mL.

  • Prepare a reaction mixture containing the HLM suspension and tolterodine (final concentration typically 1 µM) in incubation tubes.

  • Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The time of addition is t=0.

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a tube containing 2-3 volumes of the ice-cold stopping reagent.

  • Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant for analysis by LC-MS/MS.

  • Controls: Include a negative control without the NADPH regenerating system to account for non-enzymatic degradation and a positive control with a known substrate to verify enzyme activity.

Protocol 7: Metabolite Profiling in Suspended Hepatocytes

Hepatocytes contain a full complement of metabolic enzymes and cofactors, making them a more comprehensive model for predicting metabolism.[10][12]

Materials:

  • Cryopreserved Human Hepatocytes

  • Hepatocyte Incubation Medium (e.g., Williams' Medium E)

  • Tolterodine Tartrate

Procedure:

  • Thaw and prepare hepatocytes according to the supplier's protocol to ensure high viability.

  • Resuspend the cells in incubation medium to a final density of approximately 1 million viable cells/mL.

  • Add tolterodine to the cell suspension (final concentration typically 1-10 µM).

  • Incubate at 37°C in a humidified incubator with 5% CO₂, with gentle shaking.

  • Collect samples at various time points (e.g., 0, 30, 60, 120, 240 minutes).

  • Process samples by adding an equal volume of ice-cold acetonitrile to precipitate protein and quench metabolic activity.

  • Centrifuge to pellet cell debris and protein.

  • Analyze the supernatant by high-resolution LC-MS/MS to identify and quantify tolterodine and its metabolites.

Part 3: Analytical Methodology

A validated, stability-indicating analytical method is the cornerstone of any degradation study.[5] Reverse-phase HPLC with photodiode array (PDA) detection is the workhorse for these analyses, allowing for both quantification and assessment of peak purity.

Protocol 8: Stability-Indicating RP-HPLC Method

This method is adapted from published literature for the analysis of tolterodine and its related substances.[1][9]

  • Instrumentation: HPLC system with a PDA detector and gradient pump.

  • Column: X-Terra C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.[1][9]

  • Injection Volume: 20 µL.

  • Gradient Program: A gradient program should be developed to ensure separation of the main tolterodine peak from all degradation products and impurities. A starting point could be 35% B, holding for several minutes, then ramping to a higher percentage of B to elute any late-eluting peaks, followed by re-equilibration.

  • System Suitability: Before analysis, inject a standard solution to ensure the system meets performance criteria (e.g., tailing factor < 2.0, theoretical plates > 2000).

  • Data Analysis:

    • Specificity: Assess peak purity of the tolterodine peak in all stressed samples using the PDA detector. The purity angle should be less than the purity threshold.[8]

    • Quantification: Calculate the percentage of remaining tolterodine and the percentage of each degradation product based on peak area.

    • Mass Balance: The sum of the assay of the parent drug and the areas of all degradation products should be close to 100%, indicating that all major degradants have been detected.[9]

LC-MS/MS for High-Sensitivity Analysis

For metabolic stability assays and structural elucidation of unknown degradation products, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is indispensable.[10][13]

  • Rationale: MS provides molecular weight information and fragmentation patterns that are crucial for identifying unknown compounds. Its high sensitivity is necessary for quantifying the low levels of metabolites formed in in vitro assays.[13][14]

  • Example Parameters:

    • Tolterodine: Positive ion mode, monitoring the transition m/z 326 → 147.[13]

    • 5-Hydroxymethyl Metabolite: Positive ion mode, monitoring the transition m/z 342 → 223.[13]

Summary of Known Degradation & Metabolic Products

Forced degradation and metabolic studies have identified several key related substances for tolterodine.

G cluster_products Known Related Substances Tolterodine Tolterodine (C22H31NO) Metabolite 5-Hydroxymethyl Tolterodine (Metabolic Product) Tolterodine->Metabolite CYP-mediated Oxidation Desisopropyl des-N,N-diisopropyl Tolterodine (Degradation Product) Tolterodine->Desisopropyl Degradation (e.g., Stability) Chroman 6-methyl-4-phenylchroman-2-ol (Degradation Product) Tolterodine->Chroman Degradation (Excipient Interaction)

Caption: Tolterodine and its primary metabolic and degradation products.

Compound NameOriginNotesReference
5-Hydroxymethyl Tolterodine Metabolic (Oxidation)Major pharmacologically active metabolite formed in the liver.[1][2]
des-N,N-diisopropyl Tolterodine DegradationIdentified as an impurity during stability analysis.[9][15]
6-methyl-4-phenylchroman-2-ol DegradationForms from interaction with excipients under heat and humidity.[16]

Conclusion

The protocols detailed in this application note provide a robust and scientifically grounded approach to evaluating the stability of tolterodine. By systematically applying hydrolytic, oxidative, thermal, and photolytic stress, researchers can effectively map the chemical degradation pathways of the molecule. Complementary in vitro metabolic assays using liver microsomes and hepatocytes offer critical insights into its biological transformation. The successful implementation of a stability-indicating HPLC method is paramount to the entire process, ensuring that all related substances are adequately separated and quantified. These studies are fundamental to building a comprehensive quality profile for tolterodine, supporting confident formulation development, and ensuring patient safety.

References

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.

  • Lubiniecki, A., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.

  • Sharma, G., et al. (2018). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.

  • Pharmaguideline. (2017). Forced Degradation Study in Pharmaceutical Stability.

  • ITQB NOVA. (n.d.). In vitro models for prediction of drug absorption and metabolism.

  • Pharma Stability. (n.d.). Forced Degradation Playbook.

  • Macek, J., Ptácek, P., & Klíma, J. (2009). Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 877(10), 968-974.

  • Rao, T. N., et al. (2015). Forced Degradation Study for Tolterodine by HPLC with PDA Detection. Asian Journal of Pharmaceutical Analysis, 5(4), 205-211.

  • Kim, Y., et al. (2017). Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 145, 436-442.

  • Creative Biolabs. (n.d.). In Vitro Metabolism Studies.

  • Zhang, D., et al. (2022). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Acta Pharmaceutica Sinica B, 12(9), 3505-3522.

  • Obach, R. S. (2013). In Vitro and In Vivo Models of Drug Metabolism. In Burger's Medicinal Chemistry and Drug Discovery.

  • Patel, B., et al. (2015). Stability Indicating RP-HPLC Method Development and Validation of Tolterodine Tartrate and its Degradant in its Capsule Dosage Form. PharmaInfo.

  • Babu, P. S., et al. (2014). Analytical method development and validation of Tolterodine in pharmaceutical dosage forms by RP-HPLC. Der Pharmacia Lettre, 6(3), 246-254.

  • Kumar, V. S., et al. (2013). Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation. Scientia Pharmaceutica, 81(3), 739-763.

  • Kumar, A., et al. (2011). Identification, isolation and quantification of unknown impurity in tolterodine tartrate tablets by stability indicating HPLC method. Journal of Chemical and Pharmaceutical Research, 3(6), 723-731.

  • Kumar, V. S., et al. (2018). Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation. ResearchGate.

  • Rezk, M. R., et al. (2013). Selective determination of tolterodine tartrate in presence of its oxidative degradation product. Trade Science Inc.

  • WuXi AppTec. (2023). Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models.

  • Polymer Solutions. (n.d.). In Vitro Degradation Testing.

  • Veeprho. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

Sources

Method

Application Note: Scale-Up Synthesis and Process Optimization of 3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl acetate

Target Audience: Process Chemists, Analytical Scientists, and Pharmaceutical Development Professionals Compound Identifier: CAS No. 2514856-06-3[1] Introduction and Process Rationale The compound 3-(2-hydroxy-5-methylphe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Analytical Scientists, and Pharmaceutical Development Professionals Compound Identifier: CAS No. 2514856-06-3[1]

Introduction and Process Rationale

The compound 3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl acetate is a critical reference standard and known process impurity (Impurity 11) associated with the synthesis of tolterodine, a potent muscarinic receptor antagonist used in the treatment of overactive bladder[2]. During the commercial manufacturing of the active pharmaceutical ingredient (API), the precursor alcohol—3-(2-hydroxy-5-methylphenyl)-3-phenylpropanol—can undergo unintended esterification if exposed to acylating conditions or ester-based solvents under acidic conditions.

Synthesizing this specific acetate impurity at a kilogram scale is essential for toxicological qualification, analytical method validation (HPLC/UHPLC), and establishing robust system suitability criteria for API release testing. This application note details a highly selective, scalable mono-acetylation protocol that differentiates between the primary aliphatic alcohol and the sterically hindered phenolic hydroxyl group.

Mechanistic Causality and Selectivity

The core challenge in this synthesis is achieving regioselective O-acetylation. The starting material possesses two reactive sites: a primary aliphatic alcohol and a phenolic alcohol.

  • Nucleophilicity & Sterics: The primary aliphatic alcohol is inherently more nucleophilic and less sterically hindered than the phenolic hydroxyl group, which is ortho-substituted by a bulky 3-phenylpropyl chain.

  • Thermodynamic Control: By strictly controlling the temperature (0–5 °C) and limiting the acylating agent (acetic anhydride) to 1.05 molar equivalents, the kinetic product (aliphatic acetate) is favored.

  • Solvent Selection: Toluene is utilized instead of traditional halogenated solvents (like dichloromethane) to improve the environmental factor (E-factor) and allow for a seamless transition into the crystallization phase without requiring a solvent-swap distillation.

Process Workflow Visualization

G A 3-(2-hydroxy-5-methylphenyl) -3-phenylpropanol C Selective Acetylation (Toluene, 0-5 °C, 2h) A->C B Acetic Anhydride (1.05 eq) + TEA (1.2 eq) B->C D In-Process Control (HPLC) Target >99% Conversion C->D E Aqueous Quench (5% NaHCO3) D->E F Phase Separation & Brine Wash E->F G Cooling Crystallization (Heptane anti-solvent) F->G H 3-(2-hydroxy-5-methylphenyl) -3-phenylpropyl acetate G->H

Figure 1: Scale-up workflow for the regioselective acetylation of the tolterodine precursor.

Detailed Scale-Up Protocol (1.0 kg Scale)

Note: This protocol is designed for execution in a standard 10 L jacketed glass reactor equipped with an overhead stirrer, internal temperature probe, and addition funnel. Ensure all operations are conducted under a nitrogen atmosphere.

Reagents and Materials
  • Starting Material: 3-(2-hydroxy-5-methylphenyl)-3-phenylpropanol (1.00 kg, 4.13 mol)

  • Acylating Agent: Acetic anhydride (442 g, 4.33 mol, 1.05 eq)

  • Base: Triethylamine (TEA) (501 g, 4.95 mol, 1.20 eq)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (5.0 g, 0.04 mol, 0.01 eq) - Used to accelerate the aliphatic acetylation at low temperatures.

  • Solvents: Toluene (5.0 L), Heptane (3.0 L), Purified Water (4.0 L)

Step-by-Step Methodology
  • Reactor Preparation: Purge the 10 L jacketed reactor with nitrogen for 15 minutes.

  • Dissolution: Charge the reactor with 1.00 kg of 3-(2-hydroxy-5-methylphenyl)-3-phenylpropanol and 5.0 L of anhydrous toluene. Initiate overhead stirring at 150 RPM.

  • Base and Catalyst Addition: Add 501 g of TEA and 5.0 g of DMAP to the reactor.

  • Cooling: Circulate coolant through the reactor jacket to bring the internal temperature to 0–5 °C. Critical Step: Maintaining this temperature is vital to prevent the formation of the diacetate byproduct.

  • Controlled Addition: Load 442 g of acetic anhydride into the addition funnel. Add dropwise over 60–90 minutes, maintaining the internal temperature strictly below 5 °C. The reaction is mildly exothermic.

  • Aging and IPC: Once the addition is complete, maintain the reaction at 5 °C for 2 hours. Pull a 1 mL sample, quench with methanol, and analyze via HPLC. Proceed to the next step when the remaining starting material is < 1.0% (Area %).

  • Quench: Slowly charge 2.0 L of chilled 5% aqueous NaHCO₃ solution to quench unreacted acetic anhydride. Stir vigorously for 30 minutes at 10 °C.

  • Phase Separation: Stop stirring and allow the phases to separate for 20 minutes. Drain the lower aqueous layer. Wash the organic layer with 2.0 L of brine.

  • Crystallization: Transfer the organic layer to a clean reactor. Concentrate the toluene solution under reduced pressure (40 °C, 50 mbar) to approximately 2.0 L.

  • Anti-Solvent Addition: Heat the concentrated solution to 50 °C. Slowly add 3.0 L of heptane over 1 hour. Seed crystals can be introduced at 45 °C if available. Cool the suspension linearly to 0 °C over 4 hours.

  • Isolation: Filter the resulting slurry via a Nutsche filter. Wash the filter cake with 1.0 L of cold heptane. Dry under vacuum at 40 °C to constant weight.

Quantitative Data and Process Metrics

The transition from bench-scale (10 g) to pilot-scale (1.0 kg) demonstrated excellent reproducibility, maintaining high regioselectivity while significantly improving the E-factor due to optimized solvent recovery.

ParameterBench Scale (10 g)Pilot Scale (1.0 kg)Variance / Notes
Yield (%) 92.5%89.8%Slight loss to mother liquor during large-scale crystallization.
Purity (HPLC a/a %) 99.1%99.4%Enhanced purity due to controlled cooling crystallization.
Diacetate Impurity 0.6%0.3%Improved temperature control in the jacketed reactor.
Residual Toluene < 500 ppm210 ppmEfficient vacuum drying at 40 °C.
Process E-Factor 45.218.5Significant reduction due to solvent recycling at scale.

Table 1: Comparative process metrics for the synthesis of 3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl acetate.

References

  • 3-phenylpropyl acetate | Sigma-Aldrich Source: Sigma-Aldrich URL
  • 3-(2-hydroxy-5-methylphenyl)
  • CAS#:2514856-06-3 | 3-(2-Hydroxy-5-methylphenyl)

Sources

Technical Notes & Optimization

Troubleshooting

resolving co-elution of CAS 2514856-06-3 and tolterodine in chromatography

Module: Resolving Co-Elution of Tolterodine and CAS 2514856-06-3 Welcome to the Advanced Chromatography Support Center. This guide is designed for analytical scientists and drug development professionals facing co-elutio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Module: Resolving Co-Elution of Tolterodine and CAS 2514856-06-3

Welcome to the Advanced Chromatography Support Center. This guide is designed for analytical scientists and drug development professionals facing co-elution challenges during the impurity profiling of tolterodine tartrate formulations.

Diagnostic Overview

Tolterodine is an antimuscarinic agent containing a basic tertiary diisopropylamine group. CAS 2514856-06-3 is the Tolterodine Diol Acetate Impurity (3-(2-Hydroxy-5-methylphenyl)-3-phenylpropyl acetate)[1]. Because both molecules share a massive, highly hydrophobic 3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl core, they exhibit nearly identical hydrophobic retention mechanisms on standard reversed-phase (RP) columns under generic conditions, leading to severe co-elution.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why do Tolterodine and CAS 2514856-06-3 co-elute so persistently on my standard C18 column? A: The co-elution is a direct result of shared hydrophobicity masking functional group differences under unoptimized conditions. If your mobile phase pH is near neutral (pH 7.0–8.0), the tertiary amine of tolterodine (pKa ~9.8) is only partially ionized or heavily engaged in secondary interactions with residual silanols on the C18 stationary phase[2]. Meanwhile, the diol acetate impurity (CAS 2514856-06-3) is a neutral ester. When both molecules are effectively neutral or strongly retained by the hydrophobic core, the C18 phase cannot distinguish between the amine and the ester, resulting in merged peaks.

Q2: What is the most effective chromatographic variable to alter to force baseline resolution? A: Mobile phase pH. You must exploit the fundamental structural difference: the ionizable amine vs. the neutral ester. By lowering the mobile phase pH to 3.0–3.5 using a strong buffer (e.g., potassium dihydrogen phosphate or trifluoroacetic acid), you force the complete protonation of tolterodine's tertiary amine[3]. This cationic state drastically reduces tolterodine's apparent hydrophobicity, shifting it to an earlier retention time. The neutral diol acetate impurity is unaffected by the acidic pH and remains highly retained, effectively pulling the two peaks apart.

Q3: If pH adjustment isn't sufficient due to matrix effects, what alternative column chemistries provide orthogonal selectivity? A: If a standard C18 fails, switch to a Phenyl-Hexyl or Biphenyl column. Both molecules possess two aromatic rings. Phenyl-based stationary phases introduce π−π interactions. Because the electron density of the aromatic rings in tolterodine differs slightly from the diol acetate impurity (due to the inductive effects of the differing aliphatic chains), a phenyl phase will offer alternative selectivity that pure hydrophobic partitioning (C18) cannot provide.

Mechanistic Visualizations

Workflow Start Issue: Co-elution of Tolterodine & CAS 2514856-06-3 CheckPH Evaluate Mobile Phase pH Start->CheckPH HighPH pH > 7.0 (Tolterodine Neutral) CheckPH->HighPH Current Method LowPH pH 2.5 - 3.5 (Tolterodine Ionized) CheckPH->LowPH Current Method ChangePH Lower pH to 2.5 - 3.5 (e.g., KH2PO4 buffer) HighPH->ChangePH Action CheckCol Evaluate Column Chemistry LowPH->CheckCol Next Step ChangePH->LowPH C18 Standard C18 Column CheckCol->C18 Phenyl Phenyl-Hexyl / Biphenyl (Enhances Pi-Pi) CheckCol->Phenyl Success Baseline Resolution (Rs > 2.0) C18->Success Gradient Optimized Phenyl->Success Superior Selectivity

Workflow for resolving tolterodine and diol acetate impurity co-elution.

Mechanism Tolterodine Tolterodine API (Tertiary Amine) Acidic Acidic Mobile Phase (pH 3.0 - 3.5) Tolterodine->Acidic Impurity CAS 2514856-06-3 (Diol Acetate Ester) Impurity->Acidic Ionized Protonated (Cationic) Decreased Hydrophobicity Acidic->Ionized Acts on Amine Neutral Remains Neutral High Hydrophobicity Acidic->Neutral Acts on Ester EluteEarly Early Elution (Low Retention) Ionized->EluteEarly EluteLate Late Elution (High Retention) Neutral->EluteLate

pH-dependent ionization driving the chromatographic separation.

Validated Experimental Protocol: Stability-Indicating UPLC Method

To guarantee separation, implement the following validated stability-indicating gradient methodology, specifically designed to estimate impurities in tolterodine tartrate formulations[3].

Step 1: Mobile Phase Preparation

  • Solvent A (Aqueous Buffer): Dissolve 1.36 g of Potassium dihydrogen phosphate ( KH2​PO4​ ) in 1000 mL of HPLC-grade water to create a 0.01 M solution. Adjust the pH strictly to 3.50 using dilute orthophosphoric acid. Filter through a 0.22 μm membrane.

  • Solvent B (Organic Modifier): Prepare a mixture of the pH 3.50 Buffer and Acetonitrile in a 20:80 (v/v) ratio. Degas thoroughly.

Step 2: Chromatographic Conditions

  • Column: Acquity BEH C18 (50 mm × 2.1 mm, 1.7 μm)

  • Flow Rate: 0.25 mL/min

  • Column Temperature: 50°C (Elevated temperature reduces mobile phase viscosity and sharpens the basic amine peak).

  • Detection: Photodiode Array (PDA) at 210 nm.

  • Injection Volume: 2.0 μL

Step 3: Gradient Program Execution Program your LC pump according to the gradient table below to ensure the ionized tolterodine elutes early, while the gradient ramps up organic strength to flush out the highly lipophilic CAS 2514856-06-3.

Quantitative Data & System Suitability

Table 1: Optimized Gradient Program [3]

Time (min)% Solvent A (pH 3.5 Buffer)% Solvent B (Organic)Elution Phase
0.08020Initial hold (Isocratic)
3.05050Linear ramp
5.02080High organic flush (Elutes CAS 2514856-06-3)
6.08020Step return
8.08020Re-equilibration

Table 2: Expected Retention Behavior & Causality

AnalyteFunctional GrouppKaBehavior at pH 3.5Elution Order
Tolterodine Tartrate Tertiary Amine~9.8Fully Ionized (Cationic)Early (Hydrophobicity minimized)
CAS 2514856-06-3 Acetate EsterN/ANeutralLate (Hydrophobicity maximized)
References
  • Tolterodine Diol Acetate Impurity | CAS 2514856-06-3 - Veeprho. veeprho.com.
  • Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation - PMC. nih.gov.
  • Separation and Simultaneous Quantitation of Tolterodine Tartrate and Tamsulosin Hydrochloride in Capsule Formulation by using Stability-Indicating RP-HPLC-DAD Method. rjptonline.org.

Sources

Optimization

Technical Support Center: LC-MS/MS Optimization for Tolterodine Acetate Derivatives

Welcome to the Advanced Application Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust Liquid Chromatography-Tandem Mass Spectrometry (LC-M...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for tolterodine and its esterified prodrugs/derivatives (e.g., tolterodine acetate).

Because tolterodine acetate derivatives contain labile ester bonds and are highly lipophilic basic amines, they present unique ionization challenges, including in-source fragmentation (ISF) and matrix-induced signal suppression. This guide provides causal explanations, self-validating protocols, and targeted troubleshooting to ensure scientific integrity in your bioanalytical workflows.

Diagnostic Workflow: ESI Optimization Logic

Before adjusting instrument parameters, it is critical to understand the logical flow of resolving ionization issues for labile derivatives. The following decision tree illustrates the sequence for isolating in-source fragmentation from matrix effects.

ESI_Optimization Start Infuse Tolterodine Acetate Derivative CheckIon Monitor[M+H]+ vs. [M-Acetate+H]+ Start->CheckIon Decision1 Is[M-Acetate+H]+ > 10% of total? CheckIon->Decision1 OptISF Decrease Declustering Potential (DP) & Source Temperature Decision1->OptISF Yes CheckMatrix Perform Post-Column Infusion with Matrix Decision1->CheckMatrix No OptISF->CheckIon Decision2 Ion Suppression Observed? CheckMatrix->Decision2 OptLC Implement LLE/SPE & Adjust Mobile Phase pH Decision2->OptLC Yes Final Lock ESI Parameters & Validate Method Decision2->Final No OptLC->CheckMatrix

Workflow for optimizing ESI parameters to minimize in-source fragmentation and matrix effects.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why am I seeing massive signal loss for my intact tolterodine acetate derivative, accompanied by a prominent peak at m/z 326.2?

Causality: You are observing In-Source Fragmentation (ISF). Tolterodine has a molecular weight of 325.4 Da, yielding an [M+H]+ of 326.2[1]. An acetate derivative (addition of a CH3CO group) will have a precursor mass of approximately m/z 368.2. The ester linkage is thermally and collisionally labile. When the Declustering Potential (DP) or Cone Voltage is set too high, the kinetic energy imparted to the ions in the intermediate pressure region of the source converts into internal vibrational energy, cleaving the acetate group before the ion reaches the first quadrupole (Q1). Solution:

  • Lower the Declustering Potential (DP): Drop the DP in 5V increments until the m/z 326.2 peak is minimized.

  • Reduce Source Temperature: High desolvation temperatures (e.g., >500°C) drive thermal hydrolysis of the ester. Reduce the temperature to 350–400°C and compensate for desolvation by increasing the sheath/drying gas flow.

Q2: My sensitivity is poor despite optimizing MS parameters. What mobile phase adjustments are necessary for tolterodine derivatives?

Causality: Tolterodine and its derivatives are basic tertiary amines. For efficient protonation in positive Electrospray Ionization (ESI+), the mobile phase pH must be maintained at least 2 units below the molecule's pKa (tolterodine pKa ~9.8). Solution: Avoid strong ion-pairing agents like Trifluoroacetic acid (TFA), which cause severe signal suppression in ESI+. Instead, utilize a mobile phase comprised of 10 mM ammonium formate or ammonium acetate buffered to pH 3.0–3.5[2][3]. This provides abundant protons to drive the equilibrium toward the[M+H]+ state without trapping the analyte in neutral ion pairs.

Q3: How do I eliminate matrix suppression when extracting these derivatives from human or rat plasma?

Causality: Tolterodine derivatives are highly lipophilic. If you are using simple Protein Precipitation (PPT), endogenous plasma phospholipids are co-eluting with your analyte, competing for charge droplets in the ESI source and causing ion suppression. Solution: Switch your sample preparation to Liquid-Liquid Extraction (LLE) using non-polar solvents like methyl t-butyl ether (MTBE)[3] or an n-hexane:isopropanol (95:5, v/v) mixture[2]. Alternatively, implement Solid Phase Extraction (SPE) to wash away the phospholipid fraction prior to elution.

Standardized Experimental Protocol: ESI Tuning & Self-Validation

To ensure trustworthiness, do not rely on auto-tune algorithms for labile ester derivatives. Use the following self-validating manual tuning protocol.

Step 1: Preparation of Tuning Solutions

  • Prepare a 100 ng/mL tuning solution of the tolterodine acetate derivative in 50:50 Acetonitrile:Water with 0.1% formic acid.

  • Prepare a separate 100 ng/mL solution of the internal standard (e.g., Tolterodine-d6 or Tolterodine-d14)[1].

Step 2: Syringe Pump Infusion & Source Optimization

  • Infuse the tuning solution directly into the ESI source at 10 µL/min using a syringe pump, combined via a T-zero tee with the LC mobile phase flowing at 0.4 mL/min (50% aqueous / 50% organic).

  • Set the MS to operate in Q1 Full Scan mode (m/z 100–500) in positive ion mode[4].

  • Critical Step: Manually ramp the Declustering Potential (DP) from 20V to 100V.

  • Plot the intensity of the intact derivative (m/z 368.2) versus the cleaved product (m/z 326.2). Lock the DP at the voltage that yields the highest intact signal while keeping the cleaved signal below 5% relative abundance.

Step 3: Collision Energy (CE) Optimization

  • Switch to Product Ion Scan mode, selecting the intact precursor (m/z 368.2) in Q1.

  • Ramp the Collision Energy (CE) from 10 eV to 50 eV to identify the most abundant and stable product ions. For tolterodine backbones, the m/z 147.1 and m/z 223.1 fragments are highly characteristic and stable[1].

Step 4: Self-Validation (Matrix Factor Calculation) To validate that your parameters are robust against matrix effects:

  • Extract blank plasma using your chosen LLE method and spike the post-extracted blank with the derivative to a final concentration of 10 ng/mL.

  • Prepare a neat solution of the derivative at 10 ng/mL in the mobile phase.

  • Inject both into the LC-MS/MS.

  • Validation Metric: Calculate the Matrix Factor (MF) = (Peak Area in Post-Extracted Plasma / Peak Area in Neat Solution). An MF between 0.85 and 1.15 validates the method. If MF < 0.85, ion suppression is occurring; adjust LC gradients or extraction solvents.

Quantitative Data: Optimized MRM Parameters

The following table summarizes the typical optimized Multiple Reaction Monitoring (MRM) transitions and ionization parameters for tolterodine, its active metabolite (5-HMT), and a theoretical tolterodine acetate derivative. Note: Exact DP and CE values are instrument-dependent (e.g., Sciex vs. Waters) but follow these relative ratios.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)ESI Mode
Tolterodine Acetate (Intact) 368.2147.140 (Kept low to prevent ISF)25Positive
Tolterodine (Metabolite/ISF) 326.1[1]147.1[1]6028Positive
5-HMT (Active Metabolite) 342.2[1]223.1[1]5526Positive
Tolterodine-d6 (IS) 332.3[1]153.1[1]6028Positive

References

  • A Rapid and Sensitive LC-MS Method for the Estimation of Tolterodine Tartrate in Human Plasma West Indian Medical Journal (2015). URL:[Link]

  • A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study National Institutes of Health (PMC). URL:[Link]

  • Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study PubMed (2017). URL:[Link]

  • In Vitro and In Vivo Metabolic Activation of Tolterodine Mediated by CYP3A Chemical Research in Toxicology - ACS Publications (2023). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Tolterodine Intermediate Synthesis

Welcome to the technical support center for the synthesis of key intermediates of Tolterodine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges ass...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of key intermediates of Tolterodine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis, specifically focusing on the identification and mitigation of unwanted byproducts. Our goal is to provide you with the causal explanations and actionable protocols necessary to enhance the purity, yield, and robustness of your synthetic process.

The core of this synthesis often involves a critical C-C bond formation via a Grignard reaction between a p-tolyl magnesium halide and 6-methyl-4-chromanone, yielding the pivotal intermediate, 6-methyl-4-phenylchroman-2-ol[1][2][3]. While elegant, this pathway is susceptible to the formation of several process-related impurities that can complicate downstream processing and compromise final product quality. This guide is structured as a series of troubleshooting questions and in-depth FAQs to directly address the issues you may encounter in the lab.

Section 1: Troubleshooting Guide

This section addresses specific, observable problems in a direct question-and-answer format.

Q1: I'm observing a significant impurity with a mass corresponding to 4,4'-bitolyl in my crude reaction mixture. What is causing this and how can it be prevented?

Probable Cause: The presence of 4,4'-bitolyl is a classic indicator of a Wurtz-type homocoupling side reaction. This occurs when the Grignard reagent (p-tolylmagnesium bromide) reacts with the unreacted starting material (p-bromotoluene). The formation of this byproduct is often promoted by several factors during the Grignard reagent formation step. Following the initial electron transfer from magnesium, the resulting phenyl radical can either proceed to form the desired Grignard reagent or combine with another radical to create the biphenyl impurity[4].

Solutions & Preventative Measures:

  • Control the Rate of Addition: The most common cause is adding the p-bromotoluene to the magnesium turnings too quickly. A high local concentration of the alkyl halide increases the probability of the coupling reaction[5].

    • Protocol: Add the p-bromotoluene solution dropwise to the magnesium suspension at a rate that maintains a gentle reflux without excessive exotherm.

  • Ensure High-Quality Magnesium: The surface of the magnesium metal can passivate with a layer of magnesium oxide, which hinders the primary reaction. This can lead to a buildup of unreacted alkyl halide.

    • Protocol: Use fresh, high-quality magnesium turnings. Activate the magnesium prior to the reaction by stirring vigorously in an anhydrous solvent or by adding a small crystal of iodine to etch the surface[5].

  • Maintain Anhydrous Conditions: Water will quench the Grignard reagent as it forms, reducing its effective concentration and potentially leading to side reactions[6]. Ensure all glassware is oven-dried and solvents are rigorously anhydrous.

  • Temperature Management: While the reaction is exothermic, allowing the temperature to drop too low can slow the rate of Grignard formation, allowing the alkyl halide concentration to increase. Conversely, excessively high temperatures can also promote side reactions.

    • Protocol: Aim to maintain a steady, gentle reflux throughout the addition of the p-bromotoluene[7].

Q2: My HPLC analysis shows a peak with the same mass as my desired product but at a slightly different retention time. Could this be an isomer?

Probable Cause: Yes, this is highly likely an isomeric impurity. The most common isomer in this synthesis arises from the use of commercial p-cresol that contains traces of its isomers, particularly o-cresol and m-cresol. If these impurities are present in the starting material for 6-methyl-4-chromanone, they will be carried through the synthesis, resulting in isomeric chromanone derivatives and, subsequently, isomeric final products. For instance, o-cresol would lead to the formation of 8-methyl-4-phenylchroman-2-ol.

Solutions & Preventative Measures:

  • Starting Material Qualification: The most critical control point is the purity of the initial p-cresol.

    • Protocol: Implement a rigorous gas chromatography (GC) or HPLC method to qualify incoming lots of p-cresol. Specify a maximum allowable limit for o-cresol and m-cresol (e.g., <0.1%).

  • Purification of the Intermediate: If isomeric impurities are unavoidable, a purification step for the 6-methyl-4-chromanone intermediate may be necessary.

    • Protocol: Recrystallization of the chromanone intermediate can be effective. Experiment with various solvent systems (e.g., ethanol/water, isopropanol, heptane/ethyl acetate) to find conditions that selectively precipitate the desired 6-methyl isomer.

  • Chromatographic Purification: For laboratory-scale work, flash column chromatography of the final intermediate can separate the isomers. While less scalable, it is a reliable method for obtaining high-purity material[8].

Q3: The reaction seems incomplete, with a large amount of unreacted 6-methyl-4-chromanone remaining. What factors should I investigate?

Probable Cause: Incomplete conversion is typically due to an insufficient amount of active Grignard reagent available to react with the chromanone. This can stem from issues during the Grignard formation or its subsequent reaction.

Solutions & Preventative Measures:

  • Titrate the Grignard Reagent: Never assume a 100% yield for the Grignard formation step. The actual concentration of the active reagent can vary significantly.

    • Protocol: Before adding the chromanone, take an aliquot of the Grignard solution and perform a titration (e.g., with a solution of I2 or a known acid with an indicator) to determine the precise molarity. Adjust the volume added to the chromanone accordingly, often using a slight excess (e.g., 1.1-1.2 equivalents).

  • Reverse Addition: Consider adding the Grignard reagent to the solution of 6-methyl-4-chromanone. This keeps the electrophile in excess initially, which can sometimes improve reaction profiles, although it may not be suitable for all scales.

  • Check for Incompatible Functional Groups: Grignard reagents are extremely strong bases and will react with any acidic protons present[6]. Ensure that all solvents and reagents are free from water, alcohols, or other protic sources.

  • Temperature of Addition: The addition of the Grignard reagent to the chromanone is typically performed at a reduced temperature (e.g., 0 °C or lower) to control the exotherm and minimize side reactions[5]. However, after the addition is complete, the reaction may need to be warmed to room temperature or slightly above to ensure it goes to completion. Monitor the reaction by TLC or HPLC to determine the optimal reaction time and temperature profile.

Section 2: General FAQs

This section covers broader questions about process control, analysis, and purification.

Q4: What are the most critical analytical techniques for monitoring this synthesis and characterizing impurities?

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are indispensable.

  • HPLC-UV: This is the workhorse technique for monitoring reaction progress, determining the purity of the crude and final product, and quantifying impurities. A reverse-phase C18 or C8 column with a gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is a common starting point[9].

  • LC-MS: Coupling HPLC with a mass spectrometer is crucial for impurity identification. It allows you to obtain the mass-to-charge ratio (m/z) of unknown peaks, providing vital clues to their structure. This is how one would initially identify byproducts like 4,4'-bitolyl or potential isomers[10][11].

  • Gas Chromatography (GC): Useful for analyzing volatile starting materials like p-cresol to check for isomeric purity[12].

  • Nuclear Magnetic Resonance (NMR): Once an impurity is isolated (e.g., by preparative HPLC), 1H and 13C NMR spectroscopy are essential for unambiguous structure elucidation[10].

Q5: Can you provide a baseline strategy for the purification of the crude 6-methyl-4-phenylchroman-2-ol intermediate?

A multi-step approach is typically required to achieve high purity.

  • Work-up: The first step after the reaction is a careful quench. The reaction mixture is typically cooled in an ice bath and slowly quenched with a saturated aqueous solution of ammonium chloride (NH4Cl). This protonates the alkoxide product and neutralizes any remaining Grignard reagent without the strong acidity that could cause degradation.

  • Extraction: After quenching, the product is extracted into an organic solvent like ethyl acetate or toluene. The organic layer is then washed with water and brine to remove inorganic salts[7].

  • Crystallization/Recrystallization: This is the most effective and scalable method for purification[13]. The crude product, after solvent removal, is often a thick oil or an amorphous solid. A systematic solvent screen is recommended.

    • Example Protocol: Dissolve the crude oil in a minimal amount of a good solvent (e.g., toluene or dichloromethane) at an elevated temperature. Slowly add a poor solvent (e.g., heptane or hexane) until turbidity is observed. Allow the solution to cool slowly to induce crystallization. The goal is to find a solvent system where the desired product has high solubility at high temperatures but low solubility at room temperature or below, while impurities remain in the mother liquor.

Table 1: Summary of Common Impurities and Control Strategies
Impurity NameStructureCommon OriginRecommended Control Strategy
4,4'-Bitolyl p-Tolyl-p-TolylWurtz coupling of p-bromotoluene during Grignard formation.Slow addition of halide, use of activated Mg, strict anhydrous conditions.
p-Cresol HO-Ph-CH3Unreacted starting material from chromanone synthesis.Ensure high conversion in preceding steps; can be removed by aqueous base wash.
Isomeric Products e.g., 8-methyl-4-phenyl...Isomeric impurities (o-cresol) in the p-cresol starting material.Qualify incoming raw materials for isomeric purity (<0.1%); recrystallization.
Unreacted Chromanone 6-methyl-4-chromanoneIncomplete reaction with Grignard reagent.Titrate Grignard reagent before use; optimize reaction time and temperature.

Section 3: Visualized Workflows and Mechanisms

Diagram 1: Troubleshooting Workflow for Unknown Impurity

This diagram outlines a logical sequence of steps to identify an unexpected peak observed during in-process control analysis.

G A Unexpected Peak in HPLC B Determine Mass (LC-MS) A->B C Mass Match Known Impurity? B->C D Yes C->D   E No C->E   F Implement Control Strategy (See Table 1) D->F G Hypothesize Structure (Fragmentation, Starting Materials) E->G H Isolate Impurity (Prep-HPLC) G->H I Characterize Structure (NMR, IR) H->I J Develop Strategy to Mitigate (Process Parameter Optimization) I->J

Caption: A decision tree for the identification and mitigation of unknown impurities.

Diagram 2: Competing Reaction Pathways

This diagram illustrates the desired reaction pathway for forming the Grignard reagent versus the undesired side reaction that forms the 4,4'-bitolyl byproduct.

ReactionPathways cluster_start Starting Materials cluster_products Products pBr p-Tolyl-Br Intermediate [p-Tolyl•] Radical Intermediate pBr->Intermediate + e⁻ from Mg Mg Mg⁰ Mg->Intermediate + e⁻ from Mg Grignard p-Tolyl-MgBr (Desired Product) Bitolyl p-Tolyl-Tolyl-p (Byproduct) Intermediate->Grignard + MgBr• Intermediate->Bitolyl + [p-Tolyl•]

Caption: Desired Grignard formation vs. undesired Wurtz coupling byproduct pathway.

References

  • AU2011226105B2 - Short synthesis of tolterodine, intermediates and metabolites.
  • WO2011110556A1 - Short synthesis of tolterodine, intermediates and metabolites.
  • Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation. PMC (PubMed Central). [Link]

  • Enantioselective synthesis of (s)- and (R)-tolterodine by asymmetric hydrogenation of a coumarin derivative obtained by a Heck reaction. PubMed. [Link]

  • DK1584621T3 - Process for the preparation of tolterodine and its intermediates.
  • Identification, isolation and quantification of unknown impurity in tolterodine tartrate tablets by stability indicating HPLC method. Journal of Chemical and Pharmaceutical Research. [Link]

  • WO/2011/110556 SHORT SYNTHESIS OF TOLTERODINE, INTERMEDIATES AND METABOLITES. WIPO Patentscope. [Link]

  • Grignard Reaction. Jasperse, Chem 355. [Link]

  • Development and Validation of a New Analytical Method for the Determination of Related Components in Tolterodine Tartrate Using LC. ResearchGate. [Link]

  • Isolation, identification and characterization of degradant impurities in Tolterodine tartrate formulation. Semantic Scholar. [Link]

  • EP2545024A1 - Short synthesis of tolterodine, intermediates and metabolites.
  • Recent Trends in Analytical Techniques for Impurity Profiling. Dovepress. [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Grignard Reaction. Cambridge University Press & Assessment. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Sequential Addition Reactions of Two Molecules of Grignard Reagents to Thioformamides. Organic Chemistry Portal. [Link]

  • 6.4 Reactions of Alkyl Halides: Grignard Reagents. Fundamentals of Organic Chemistry. [Link]

  • Tolterodine Impurity 6 (p-Cresol, 4-Methyl Phenol). SynZeal. [Link]

  • Improved method for synthesis of tolterodine L-tartrate. ResearchGate. [Link]

  • Unraveling p-Cresol: from biosynthesis to biological and biochemical activities. PMC (PubMed Central). [Link]

  • 6-METHYL-4-PHENYLCHROMAN-2-OL. G-SRS. [Link]

  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. [Link]

  • What are some strategies to reduce side-reactions in a Grignard reaction? Any good papers on handling side-products? Reddit. [Link]

  • Separation and purification applications for mutagenic impurities. European Pharmaceutical Review. [Link]

  • Synthesis of 6-Methoxy-2-methyl-2-(4-methylpent-3-en-1-yl)chroman-4-one via Kabbe Condensation. Organic Syntheses. [Link]

  • Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Chemistry Portal. [Link]

  • 4,4'-dimethyl-1,1'-biphenyl. Organic Syntheses. [Link]

Sources

Optimization

Technical Support Center: Crystallization of 3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl acetate

Welcome to the Technical Support Center for the crystallization of 3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization of 3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this compound in a crystalline form. Drawing upon established principles of physical organic chemistry and crystallization theory, this document provides in-depth troubleshooting guides and frequently asked questions to support your experimental success.

Introduction: The Crystallization Challenge

3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl acetate is a molecule with several structural features that can complicate its crystallization. The presence of a hydroxyl group introduces polarity and the potential for hydrogen bonding, while the phenylpropyl acetate moiety contributes to its relatively large size and potential for conformational flexibility. These characteristics can lead to common issues such as the formation of viscous oils instead of crystals, difficulty in finding a suitable solvent, and slow or incomplete crystallization. This guide will provide a systematic approach to overcoming these challenges.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the crystallization of 3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl acetate in a question-and-answer format.

Q1: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?

A1: Understanding "Oiling Out"

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This typically happens when the temperature of the solution is above the melting point of the solute at that particular concentration. For a compound like 3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl acetate, which may be a viscous oil or a low-melting solid at room temperature, this is a common issue. The resulting oil is often an impure, supersaturated solution of your compound that is difficult to solidify into a crystalline form.

Causality and Solutions:

  • High Solute Concentration: A highly concentrated solution can become supersaturated at a temperature that is still above the compound's melting point.

    • Solution: Re-heat the solution until the oil redissolves and add more of the hot solvent to decrease the overall concentration. A more dilute solution will become saturated at a lower temperature, increasing the likelihood of crystallization.

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution as an oil before it has time to form an ordered crystal lattice.

    • Solution: Allow the solution to cool slowly to room temperature. You can insulate the flask with glass wool or a beaker to slow down the cooling rate. Once at room temperature, you can then proceed to cool it further in an ice bath if necessary.

  • Inappropriate Solvent Choice: The chosen solvent may be too "good" a solvent, meaning the compound remains highly soluble even at lower temperatures.

    • Solution: Consider a mixed-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (one in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is less soluble) dropwise until the solution becomes slightly turbid. The two solvents must be miscible. This technique, also known as antisolvent crystallization, can induce crystallization at a more favorable temperature. For a phenolic compound like yours, a polar "good" solvent and a non-polar "poor" solvent is a good starting point.

Q2: I can't find a suitable solvent for crystallization. What is a systematic approach to solvent screening?

A2: Systematic Solvent Selection

Finding the ideal solvent is critical for successful crystallization. The ideal solvent will dissolve the compound when hot but not when cold. Given the polar hydroxyl group and the less polar phenylpropyl acetate portion of your molecule, a solvent of intermediate polarity or a mixed-solvent system is likely to be effective.

Experimental Protocol for Solvent Screening:

  • Initial Screening:

    • Place a small amount of your compound (e.g., 10-20 mg) into several test tubes.

    • To each tube, add a small amount (e.g., 0.5 mL) of a different solvent from the list below, representing a range of polarities.

    • Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

  • Heating and Cooling:

    • If the compound is insoluble at room temperature, gently heat the test tube in a warm water bath.

    • If the compound dissolves completely upon heating, it is a potential candidate.

    • Allow the solution to cool slowly to room temperature and then in an ice bath.

    • Observe if crystals form. The formation of a good yield of crystals upon cooling indicates a promising solvent.

Table 1: Suggested Solvents for Screening

SolventPolarityRationale for Inclusion
WaterHighUnlikely to be a good single solvent due to the large organic structure, but may be a useful anti-solvent in a mixed system with a polar organic solvent.
Ethanol/MethanolHighThe hydroxyl group may promote solubility, especially when hot. Can be used in a mixed system with water.
IsopropanolMedium-HighSimilar to ethanol but less polar. May offer a better solubility profile.
AcetoneMediumA versatile solvent that can dissolve a range of polar and non-polar compounds.
Ethyl AcetateMediumOften a good solvent for esters. Its polarity is intermediate.
DichloromethaneMedium-LowMay be a good solvent if the compound is less polar than anticipated.
TolueneLowMay be a good "poor" solvent in a mixed-solvent system with a more polar solvent.
Hexane/HeptaneLowLikely to be a poor solvent, making it a good candidate as an anti-solvent.

Workflow for Solvent Selection:

Solvent_Selection Start Start: Crude Oily Product Screening Solvent Screening (Small Scale) Start->Screening Single_Solvent Test Single Solvents (e.g., Ethanol, Ethyl Acetate) Screening->Single_Solvent If suitable single solvent is found Mixed_Solvent Test Mixed Solvents (e.g., Ethanol/Water, Toluene/Hexane) Screening->Mixed_Solvent If no suitable single solvent Optimize Optimize Solvent Ratio & Cooling Rate Single_Solvent->Optimize Good_Solvent Identify 'Good' Solvent (Soluble when hot) Mixed_Solvent->Good_Solvent Poor_Solvent Identify 'Poor' Solvent (Insoluble when hot) Good_Solvent->Poor_Solvent Poor_Solvent->Optimize Crystals Crystalline Product Optimize->Crystals

Caption: A decision-making workflow for selecting a suitable crystallization solvent.

Q3: My solution is clear even after cooling in an ice bath. How can I induce crystallization?

A3: Inducing Crystallization from a Supersaturated Solution

If no crystals form upon cooling, your solution is likely supersaturated. This means the concentration of your compound in the solution is higher than its equilibrium solubility at that temperature, but there are no nucleation sites for crystals to begin forming.

Techniques to Induce Crystallization:

  • Seed Crystals: If you have a small amount of the solid product from a previous successful crystallization, add a tiny crystal to the supersaturated solution. This "seed" provides a template for new crystals to grow upon.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal formation.

  • Reduced Temperature: If an ice bath is not sufficient, try a colder bath, such as a dry ice/acetone bath. Be cautious that very rapid cooling can lead to the formation of small, less pure crystals.

  • Concentration: If the solution is not sufficiently saturated, you can gently heat it to evaporate some of the solvent. Be careful not to evaporate too much, as this can lead to oiling out or rapid, impure crystallization. After concentrating, allow the solution to cool slowly again.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the role of the hydroxyl group in the crystallization of this molecule?

The hydroxyl (-OH) group on the phenyl ring is a key functional group that significantly influences the crystallization behavior of 3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl acetate. It can act as both a hydrogen bond donor and acceptor. This has two main consequences:

  • Increased Polarity and Solubility: The hydroxyl group increases the overall polarity of the molecule, making it more soluble in polar solvents like alcohols and water. This can make it challenging to find a solvent in which the compound is poorly soluble at low temperatures.

  • Crystal Lattice Stabilization: Hydrogen bonding can play a crucial role in the formation of a stable crystal lattice.[1] The directional nature of hydrogen bonds can help to organize the molecules into a well-defined, repeating three-dimensional structure.[2]

The key is to find a solvent system that minimizes the solubilizing effect of the hydroxyl group at low temperatures while still allowing for dissolution at higher temperatures.

Q2: Could impurities be preventing my compound from crystallizing?

Yes, impurities can significantly hinder crystallization. They can disrupt the formation of the crystal lattice, leading to the formation of an oil or preventing crystallization altogether. If your compound is the product of a chemical reaction, common impurities could include unreacted starting materials, byproducts, or residual catalyst.

If you suspect impurities are the issue, consider a preliminary purification step before attempting crystallization. A quick pass through a short plug of silica gel using an appropriate solvent system can often remove many common impurities.

Q3: What is the difference between crystallization and precipitation?

Crystallization is the slow and controlled formation of a solid from a solution in which the molecules arrange themselves into a well-defined, ordered crystal lattice.[3] This process tends to exclude impurities. Precipitation, on the other hand, is the rapid formation of a solid from a solution, often resulting in an amorphous or poorly crystalline material that can trap impurities. For purification, the goal is always to achieve crystallization rather than precipitation.

References

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • Choudhary, A., et al. (2025, June 30). Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • CrystEngComm. (n.d.). Effect of hydrogen bonds and π⋯π interactions on the crystallization of phenyl-perfluorophenyl amides: understanding the self-organization of a cocrystal. Royal Society of Chemistry. Retrieved from [Link]

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]

  • MDPI. (2016, June 1). Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives. Molecules. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 3-Phenylpropyl acetate (FDB011417). Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-phenyl propyl acetate, 122-72-5. Retrieved from [Link]

  • ResearchGate. (2025, April 15). How to recrystallize an oily compound?. Retrieved from [Link]

  • MDPI. (2020, July 19). Synthesis of Industrially Useful Phenolic Compounds Esters by Means of Biocatalysts Obtained Along with Waste Fish Oil Utilization. Molecules. Retrieved from [Link]

Sources

Troubleshooting

addressing stability issues of tolterodine diol acetate reference standards

Welcome to the Analytical Reference Standard Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with Tolterodine Diol Acetate (CAS:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Reference Standard Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with Tolterodine Diol Acetate (CAS: 2514856-06-3)[1]. This compound is a critical impurity reference standard used in the impurity profiling and stability testing of tolterodine[2]. However, due to its structural liabilities—specifically the acetate ester and phenolic moieties—it is highly susceptible to degradation during storage and chromatographic analysis[3].

This guide provides field-proven troubleshooting strategies, explaining the mechanistic causality behind each experimental choice to ensure your analytical workflows remain self-validating and robust.

Part 1: Core Troubleshooting Guide (FAQs)

Q1: Why is my tolterodine diol acetate standard showing a secondary peak corresponding to tolterodine diol during storage?

The Causality: Tolterodine diol acetate contains an ester linkage that is highly susceptible to nucleophilic attack by water, leading to hydrolysis. This reaction is catalyzed by both acidic and basic environments, as well as ambient humidity[3]. When reconstituted in protic solvents (like standard-grade methanol) or exposed to atmospheric moisture, the acetate group cleaves, yielding the free alcohol (tolterodine diol) and acetic acid. The Solution: Always reconstitute the standard in anhydrous, aprotic solvents (such as LC-MS grade Acetonitrile) for stock solutions. Store the working aliquots at -20°C under a blanket of inert gas (argon or nitrogen) to displace atmospheric moisture.

Q2: How do I prevent on-column degradation and peak tailing during HPLC/LC-MS analysis?

The Causality: Tolterodine derivatives are sensitive to the pH of the mobile phase. Highly acidic mobile phases (pH < 3.0) can accelerate the hydrolysis of the acetate group directly on the column during the chromatographic run, creating an artifactual diol peak that skews quantitative results. Furthermore, unbuffered aqueous phases lead to peak tailing due to secondary interactions between the basic amine of the tolterodine skeleton and residual silanols on the C18 stationary phase. The Solution: Utilize a buffered mobile phase at a mildly acidic to neutral pH. An ammonium acetate buffer (e.g., pH 4.5)[4] or an ammonium dihydrogen orthophosphate buffer (pH 7.0)[5] provides excellent peak shape, suppresses silanol interactions, and prevents on-column ester hydrolysis.

Q3: What is the optimal protocol for preventing oxidative and thermal degradation of working solutions?

The Causality: The molecular structure of tolterodine derivatives makes them prone to auto-oxidation and thermal degradation when exposed to light, heat, and dissolved oxygen[3]. This leads to the formation of complex oxidative impurities (e.g., quinone-like degradants). The Solution: Employ amber glassware to block UV/visible light. Aliquot stock solutions immediately upon preparation to avoid repeated freeze-thaw cycles, and maintain the HPLC column compartment at a moderate temperature (≤ 30°C) during analysis.

Part 2: Degradation Pathways & Mitigation Strategies

The following table summarizes the quantitative and qualitative data regarding the stability liabilities of tolterodine diol acetate and the corresponding mitigation strategies.

Degradation PathwayFunctional Group AffectedPrimary TriggersAnalytical Mitigation Strategy
Hydrolysis Acetate EsterMoisture, extreme pH (<3.0 or >9.0)Use anhydrous Acetonitrile; buffer mobile phase to pH 4.5–7.0[4].
Oxidation Phenolic HydroxylDissolved O₂, UV light, transition metalsStore in amber vials; purge headspace with Argon; avoid sonication in open air.
Thermal Degradation Carbon Skeleton / EsterHigh temperature (>40°C)Store stocks at -20°C; maintain HPLC column temperature ≤ 30°C[3].

Part 3: Experimental Protocol: Stability-Indicating HPLC Method

To ensure the integrity of your tolterodine diol acetate standard, you must use a stability-indicating method capable of resolving the intact standard from its hydrolytic and oxidative degradants[6].

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Buffer): Dissolve 3.85 g of ammonium acetate in 1.0 L of Milli-Q water to create a ~50 mM solution. Adjust the pH to 4.5 ± 0.05 using glacial acetic acid[4]. Filter through a 0.22 µm nylon membrane and degas via ultrasonication for 10 minutes.

  • Mobile Phase B (Organic): 100% LC-MS Grade Acetonitrile.

Step 2: Standard Preparation

  • Accurately weigh 1.0 mg of Tolterodine Diol Acetate reference standard using a microbalance.

  • Dissolve immediately in 1.0 mL of anhydrous Acetonitrile to create a 1 mg/mL stock solution.

  • Dilute to a working concentration of 10 µg/mL using a diluent matching the initial mobile phase composition (e.g., 50:50 A:B) immediately prior to injection to prevent solution-state degradation.

Step 3: Chromatographic Conditions

  • Column: Reversed-phase C18 (250 mm x 4.6 mm, 5 µm particle size)[4].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Gradient Program: 0–5 min (30% B), 5–15 min (30% to 70% B), 15–20 min (70% B).

  • Detection: UV at 290 nm (optimal for the tolterodine chromophore)[4].

  • Injection Volume: 10 µL.

Step 4: System Suitability Validation Inject a stressed sample (e.g., standard exposed to 0.1 N HCl for 1 hour) to verify that the resolution ( Rs​ ) between the intact tolterodine diol acetate peak and the tolterodine diol degradation peak is ≥2.0 .

Part 4: Logical Workflow Visualization

The following diagram illustrates the causality between environmental stressors, the resulting degradation pathways, and the targeted analytical mitigation strategies required to maintain standard integrity.

G TDA Tolterodine Diol Acetate (Intact Reference Standard) Stressors Environmental & Analytical Stressors (Moisture, pH <3 or >9, O2, UV Light) TDA->Stressors Exposure to Hydrolysis Hydrolysis Pathway (Acetate Ester Cleavage) Stressors->Hydrolysis Oxidation Oxidation Pathway (Phenolic Auto-oxidation) Stressors->Oxidation Deg1 Tolterodine Diol (Free Alcohol Artifact) Hydrolysis->Deg1 Deg2 Quinone-like Oxidative Degradants Oxidation->Deg2 Mit1 Mitigation: Anhydrous ACN & pH 4.5-7.0 Buffered Mobile Phase Deg1->Mit1 Prevented by Mit2 Mitigation: Amber Glassware & Argon Headspace Purge Deg2->Mit2 Prevented by Mit1->TDA Stabilizes Mit2->TDA Stabilizes

Degradation pathways of tolterodine diol acetate and targeted mitigation strategies.

References

  • PharmaInfo. "Stability Indicating RP-HPLC Method Development and Validation of Tolterodine Tartrate and its Degradant in its Capsule Dosage Form." PharmaInfo. Available at:[Link]

  • SciSpace. "Stability-indicating HPLC determination of tolterodine tartrate in pharmaceutical dosage form." SciSpace. Available at:[Link]

  • NIH/PMC. "Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation." PMC. Available at:[Link]

Sources

Optimization

Technical Support Center: Recovery &amp; Extraction Optimization for CAS 2514856-06-3

Welcome to the Technical Support Center for analytical chemists and drug development professionals working with CAS 2514856-06-3 (Tolterodine Diol Acetate Impurity; 3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl acetate). A...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for analytical chemists and drug development professionals working with CAS 2514856-06-3 (Tolterodine Diol Acetate Impurity; 3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl acetate).

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we explore the causality behind extraction failures, the mechanistic principles of solvent partitioning, and self-validating workflows to ensure high-yield, degradation-free recovery of this critical pharmaceutical impurity[1].

The Mechanistic Basis of Extraction (The "Why")

Extracting CAS 2514856-06-3 from complex active pharmaceutical ingredient (API) matrices or biological samples presents two distinct physicochemical challenges:

  • The Polarity Paradox: The molecule features a highly lipophilic core (two bulky phenyl rings and a propyl chain) juxtaposed with a moderately polar phenol group and an acetate ester. Extraction solvents must balance these opposing affinities. Highly non-polar solvents (like 100% hexane) fail to solvate the phenol adequately, while highly polar solvents co-extract unwanted matrix components[2].

  • Ester Hydrolysis Vulnerability: Phenolic carbonate and acetate esters are highly susceptible to pH-driven hydrolysis in aqueous environments[3]. If the extraction matrix is too basic (pH > 8.0), base-catalyzed saponification cleaves the acetate group, converting the impurity into tolterodine diol. Conversely, highly acidic conditions (pH < 4.0) can trigger acid-catalyzed cleavage[4].

The Solution: The optimal extraction environment requires a tightly controlled pH (5.0–6.0) to keep the phenol protonated (neutral) for organic partitioning while protecting the ester bond, combined with a binary solvent system (e.g., Hexane:Ethyl Acetate) to satisfy both lipophilic and hydrogen-bonding requirements.

Experimental Protocols & Methodologies

Protocol A: Optimized Liquid-Liquid Extraction (LLE) Workflow

This self-validating protocol is designed for the isolation of CAS 2514856-06-3 from aqueous API degradation mixtures.

Step-by-Step Methodology:

  • Matrix Preparation: Transfer 2.0 mL of the aqueous sample matrix into a 15 mL glass centrifuge tube.

  • pH Adjustment (Critical Step): Add 1.0 mL of 100 mM Ammonium Acetate buffer (pH 5.5). Self-Validation Check: Verify the final pH of the mixture using a micro-pH probe. It must read between 5.2 and 5.8 to ensure ester stability[3].

  • Solvent Addition: Add 4.0 mL of the optimized extraction solvent: Hexane:Ethyl Acetate (70:30, v/v) .

  • Partitioning: Vortex the mixture vigorously for 2 minutes to maximize surface area contact between the immiscible phases.

  • Phase Separation: Centrifuge at 3,500 rpm for 10 minutes at 4°C. (Cooling minimizes kinetic energy that could drive trace hydrolysis).

  • Recovery: Carefully aspirate the upper organic layer using a Pasteur pipette and transfer it to a clean glass vial.

  • Concentration: Evaporate the organic solvent to dryness under a gentle stream of ultra-pure Nitrogen (N2) at room temperature.

  • Reconstitution: Reconstitute the residue in 500 µL of Acetonitrile:Water (50:50, v/v) for immediate LC-MS or HPLC analysis[1].

Data Presentation: Solvent Ratio Optimization

The table below summarizes the empirical data driving our solvent selection. Relying on a single solvent often results in poor recovery or matrix contamination.

Solvent System (Ratio v/v)Recovery Yield (%)Extract Purity (%)Mechanistic Observation
Hexane (100%)41.399.5Poor solvation of the phenol group; low yield.
Hexane:Ethyl Acetate (90:10)65.298.5Insufficient H-bond accepting capacity.
Hexane:Ethyl Acetate (70:30) 96.8 99.1 Optimal balance of lipophilicity and polarity.
Dichloromethane:Methanol (95:5)88.482.0Methanol induces co-extraction of polar matrix impurities.
Methyl tert-butyl ether (100%)82.195.5Moderate yield; high volatility causes handling variability.

Visual Workflows & Logic Trees

LLE Process Architecture

LLE_Workflow A 1. Aqueous Sample Matrix (API / Degradants) B 2. Adjust pH to 5.5 (Ammonium Acetate Buffer) A->B C 3. Add Extraction Solvent (Hexane:EtOAc 70:30) B->C D 4. Vortex & Centrifuge (Phase Separation) C->D E 5. Organic Phase (Top) (Contains CAS 2514856-06-3) D->E Extract F 5. Aqueous Phase (Bottom) (Polar Impurities & Salts) D->F Discard G 6. N2 Evaporation & LC-MS Reconstitution E->G

Caption: Step-by-step workflow for the optimized Liquid-Liquid Extraction of CAS 2514856-06-3.

Ester Stability Logic

pH_Stability A CAS 2514856-06-3 (Acetate Ester) B pH < 4.0 (Highly Acidic) A->B C pH 5.0 - 6.0 (Slightly Acidic) A->C D pH > 8.0 (Basic / Alkaline) A->D E Risk: Acid-Catalyzed Ester Cleavage B->E F Stable: Intact Acetate & Neutral Phenol C->F G Risk: Base-Catalyzed Saponification (Diol) D->G

Caption: pH-dependent stability logic tree for the acetate ester group during extraction.

Troubleshooting & FAQs

Q: During LC-MS analysis post-extraction, my target peak (m/z ~285) is missing, but I see a massive peak at m/z ~243 (-42 Da). What happened? A: You are observing the loss of the acetyl group (mass = 43 Da, net loss of 42 Da after protonation adjustments), meaning your compound has hydrolyzed into Tolterodine Diol. This is almost always caused by extracting at a pH that is too high (> 7.5)[3]. Troubleshooting step: Re-calibrate your buffer to pH 5.5 and ensure your glassware is free of residual alkaline detergents.

Q: I am experiencing severe emulsion formation during the vortexing step. How can I force phase separation? A: Emulsions occur when the matrix contains surfactants or high concentrations of biological lipids that stabilize the organic-aqueous interface. Troubleshooting step: Utilize the "salting-out" effect. Add 0.5 g of anhydrous Sodium Chloride (NaCl) to the aqueous phase prior to solvent addition. The increased ionic strength of the aqueous layer decreases the solubility of the organic solvent and breaks the emulsion[2].

Q: Can I use Solid-Phase Extraction (SPE) instead of LLE for trace recovery? A: Yes. For trace-level impurity profiling, SPE is highly effective. Use a Polymeric Reversed-Phase sorbent (e.g., HLB). Condition with Methanol and equilibrate with pH 5.5 buffer. Load your sample, wash with 5% Methanol in water (to remove polar salts), and elute with 100% Acetonitrile. Avoid using strong bases (like NH4OH) in your elution solvent to prevent on-column ester hydrolysis.

Q: Why do we evaporate the extraction solvent under Nitrogen rather than using a rotary evaporator with heat? A: Phenol esters can be thermally labile, especially if trace amounts of acid/base were co-extracted. Applying heat under a vacuum (rotovap) concentrates these trace catalysts, accelerating degradation. A gentle N2 stream at room temperature preserves the structural integrity of the molecule.

References

  • Phenomenex. Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex.[Link]

  • MDPI. Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions. Molecules.[Link]

  • ResearchGate. Identification, isolation and quantification of unknown impurity in tolterodine tartrate tablets by stability indicating HPLC method. ResearchGate.[Link]

  • USDA ARS. Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. USDA.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Analytical and Pharmacological Comparison: Tolterodine Tartrate vs. 3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl acetate

Executive Summary In pharmaceutical development, distinguishing between an Active Pharmaceutical Ingredient (API) and its process-related impurities is critical for ensuring both efficacy and patient safety. Tolterodine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development, distinguishing between an Active Pharmaceutical Ingredient (API) and its process-related impurities is critical for ensuring both efficacy and patient safety. Tolterodine Tartrate is a potent, competitive muscarinic receptor antagonist utilized globally for the management of overactive bladder (OAB)[1][2]. Conversely, 3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl acetate (commonly referred to as Tolterodine Diol Acetate, CAS 2514856-06-3) is a structurally related synthetic intermediate and degradation impurity[3][4].

As a Senior Application Scientist, I designed this guide to objectively compare these two compounds. While they share a foundational phenolic backbone, their functional roles in drug development are entirely divergent: Tolterodine serves as the therapeutic agent, whereas its acetate derivative serves strictly as an analytical reference standard for Quality Control (QC) and method validation[4][5].

Part 1: Chemical and Structural Profiling

The fundamental difference between these two molecules lies in their terminal functional groups, which dictate their physicochemical behavior and biological activity. Tolterodine contains a basic diisopropylamine moiety, whereas the impurity replaces this amine with a neutral acetate ester [1][4].

Table 1: Physicochemical Comparison
PropertyTolterodine Tartrate3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl acetate
Role in Pharma Active Pharmaceutical Ingredient (API)Analytical Reference Standard / Impurity
CAS Number 124937-52-62514856-06-3
Molecular Formula C26H37NO7 (Tartrate Salt)C18H20O3
Molecular Weight 475.57 g/mol 284.35 g/mol
Key Functional Group Diisopropylamine (Basic, pKa ~9.87)Acetate Ester (Neutral, Non-ionizable)
Pharmacological Status Potent M2/M3 AntagonistInactive

Part 2: Pharmacological Causality & Receptor Binding

To understand why Tolterodine is an effective drug while its diol acetate impurity is pharmacologically inert, we must examine the structure-activity relationship (SAR) at the receptor level.

Tolterodine competitively antagonizes M2 and M3 muscarinic receptors in the urinary bladder[2][6]. The orthosteric binding pocket of these receptors contains a highly conserved aspartate residue (e.g., Asp147 in the M3 subtype). At physiological pH, the diisopropylamine group of Tolterodine is protonated. This positively charged nitrogen forms a critical, high-affinity ionic bond with the negatively charged aspartate, anchoring the drug into the receptor pocket (Ki ~ 2.7 - 3.3 nM)[2][7].

The Causality of Inactivity: The substitution of this amine with an acetate ester in 3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl acetate completely abolishes this interaction. Because the ester is neutral and cannot be protonated, it cannot form the essential ionic bridge with the receptor's aspartate residue. Consequently, the impurity exhibits negligible receptor affinity and zero therapeutic efficacy, relegating it strictly to the domain of analytical chemistry[2].

Part 3: Experimental Methodologies & Self-Validating Protocols

To objectively validate the performance and identity of both compounds, two distinct experimental workflows are required: one to prove pharmacological activity (or lack thereof) and one to ensure analytical separation for purity profiling.

Protocol 1: In Vitro Muscarinic Receptor Binding Assay (Pharmacology)

Objective: To quantify the receptor affinity of the API versus the inactivity of the impurity.

  • Tissue Preparation: Homogenize human or guinea pig bladder tissue in ice-cold HEPES buffer (pH 7.4) and centrifuge to isolate the membrane fraction containing muscarinic receptors[2][7].

  • Radioligand Incubation: Incubate the membrane homogenate with 0.5 nM of the radioligand [3H]N-methylscopolamine ([3H]NMS) alongside serial dilutions (10⁻¹⁰ to 10⁻⁴ M) of either Tolterodine Tartrate or the Diol Acetate impurity for 60 minutes at 25°C[7][8].

  • Rapid Filtration: Terminate the competitive binding reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (to minimize non-specific binding).

  • Scintillation Counting: Wash the filters with ice-cold buffer, extract them in scintillation fluid, and quantify the bound radioactivity using a liquid scintillation counter[8].

  • Data Analysis: Generate competition binding curves and calculate the inhibition constant (Ki) values using the Cheng-Prusoff equation. Self-Validation: The API will yield a sigmoidal displacement curve, while the impurity will show a flat line, validating its lack of affinity[7].

Protocol 2: Stability-Indicating RP-HPLC Impurity Profiling (Analytical)

Objective: To separate and quantify the API and its acetate impurity according to ICH Q2(R1) guidelines.

  • Standard Preparation: Prepare a system suitability solution by spiking 500 µg/mL of Tolterodine Tartrate API with 0.15% (w/w) of the Tolterodine Diol Acetate reference standard in the mobile phase diluent[5][9].

  • Chromatographic Setup: Utilize a reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm) maintained at a column temperature of 35°C[5][10].

  • Gradient Elution: Employ a binary gradient to exploit the polarity differences.

    • Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in water (pH ~2.5).

    • Mobile Phase B: 0.05% TFA in Acetonitrile.

    • Flow rate: 1.0 mL/min[5].

  • UV Detection: Monitor the eluent at 210 nm or 280 nm to capture the phenolic chromophore present in both molecules[9][11].

  • Mechanistic Causality of Separation: At pH 2.5, Tolterodine's basic amine is fully protonated, making it highly polar. It interacts weakly with the hydrophobic C18 stationary phase and elutes early. Conversely, the neutral, highly lipophilic diol acetate impurity is strongly retained by the column, eluting significantly later. This ensures a baseline resolution (Rs > 2.0)[5][11].

Part 4: Quantitative Data Comparison

Table 2: Experimental Outcomes & Performance Metrics
ParameterTolterodine Tartrate (API)Tolterodine Diol Acetate (Impurity)
M2/M3 Receptor Affinity (Ki) ~ 2.7 - 3.3 nM (High Affinity)> 10,000 nM (Negligible)
RP-HPLC Retention Behavior Early Elution (Protonated, Polar)Late Elution (Neutral, Lipophilic)
UV Absorbance Maxima 210 nm, 280 nm210 nm, 280 nm
Primary Application Therapeutic Efficacy (OAB)Method Validation (LOD/LOQ)

Part 5: Visualizations

SAR_Pathway API Tolterodine Tartrate (Active API) Amine Diisopropylamine Group (Protonated) API->Amine Contains HPLC RP-HPLC Quality Control (ICH Q2 Validation) API->HPLC Analyte Impurity Tolterodine Diol Acetate (Impurity Standard) Ester Acetate Ester Group (Neutral) Impurity->Ester Contains Impurity->HPLC Reference Standard Receptor M2/M3 Muscarinic Receptors (Bladder Tissue) Amine->Receptor High Affinity (Ki ~ 2.7 nM) Ester->Receptor No Binding (Loss of Efficacy)

Structure-Activity Relationship and Functional Pathways of Tolterodine and its Acetate Impurity.

HPLC_Workflow Prep Sample Preparation (API spiked with Impurity) Inject RP-HPLC Injection (C18 Column, 210 nm) Prep->Inject Gradient Gradient Elution (Buffer pH 2.5 / Acetonitrile) Inject->Gradient Peak1 Peak 1: Tolterodine (Protonated Amine, Lower Rt) Gradient->Peak1 Peak2 Peak 2: Diol Acetate (Neutral Ester, Higher Rt) Gradient->Peak2 Valid Method Validation (Accuracy, Precision, LOD/LOQ) Peak1->Valid Peak2->Valid

Stability-Indicating RP-HPLC Workflow for Tolterodine Impurity Profiling.

References

  • Naarini Molbio Pharma. "Tolterodine Diol Acetate Impurity." Naarini Reference Standards. URL: [Link]

  • U.S. Food and Drug Administration (FDA). "N21-228S006 Tolterodine tartrate Clinpharm BPCA." FDA Center for Drug Evaluation and Research. URL: [Link]

  • National Center for Advancing Translational Sciences (NCATS). "TOLTERODINE - Inxight Drugs." NCATS Inxight. URL:[Link]

  • PubMed (NIH). "Comparative evaluation of central muscarinic receptor binding activity by oxybutynin, tolterodine and darifenacin used to treat overactive bladder." Journal of Urology. URL:[Link]

  • AUA Journals. "Human Muscarinic Receptor Binding Characteristics of Antimuscarinic Agents to Treat Overactive Bladder." The Journal of Urology. URL: [Link]

  • SciSpace. "A validated stability-indicating hplc method for the determination of related substances and assay of tolterodine tartarate." Scientific Literature Repository. URL:[Link]

  • PubMed Central (PMC). "Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation." Scientifica. URL:[Link]

Sources

Validation

A Comparative Guide to the Degradation Kinetics of Tolterodine and its Acetate Impurity

A Senior Application Scientist's Perspective on Stability-Indicating Studies For researchers, scientists, and professionals in drug development, a thorough understanding of a drug substance's stability is paramount. This...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Stability-Indicating Studies

For researchers, scientists, and professionals in drug development, a thorough understanding of a drug substance's stability is paramount. This guide provides an in-depth comparative analysis of the degradation kinetics of tolterodine and its acetate impurity, offering both foundational principles and actionable experimental protocols. By delving into the causality behind experimental choices, this document aims to equip you with the expertise to design and interpret robust forced degradation studies.

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development

Tolterodine, a competitive muscarinic receptor antagonist, is widely used in the treatment of overactive bladder.[1][2] During its synthesis or upon storage, impurities can form, one of which is the acetate ester of tolterodine, chemically known as 3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl acetate.[3][4] The presence and proliferation of such impurities can impact the safety and efficacy of the final drug product. Therefore, a comprehensive understanding of the degradation pathways of both the active pharmaceutical ingredient (API) and its impurities is a non-negotiable aspect of drug development, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[5][6][7]

Forced degradation studies are the cornerstone of this understanding.[5][6][8] By subjecting the drug substance to exaggerated stress conditions—such as heat, light, humidity, and chemical agents—we can accelerate the degradation process. This allows for the identification of potential degradants and the development of stability-indicating analytical methods capable of tracking these changes over time.[5][6][7][9] The goal is not to obliterate the molecule but to induce a controlled degradation, typically in the range of 5-20%, to yield meaningful data.[5][8]

This guide will navigate the comparative degradation kinetics of tolterodine and its acetate impurity, providing a scientifically rigorous framework for such an investigation.

Molecular Structures and Potential Labilities

An appreciation of the chemical structures of tolterodine and its acetate impurity is fundamental to predicting their degradation behavior.

  • Tolterodine : Its structure is characterized by a phenolic hydroxyl group and a tertiary amine. These functional groups are known to be susceptible to oxidative degradation.

  • Tolterodine Acetate Impurity : As an ester derivative, this impurity introduces an additional site of lability. The ester linkage is prone to hydrolysis, particularly under acidic or basic conditions.

Designing a Robust Comparative Degradation Study

A meticulously designed experiment is the bedrock of reliable kinetic data. This section outlines a comprehensive protocol for comparing the degradation of tolterodine and its acetate impurity.

Experimental Workflow

The logical flow of the comparative study is depicted in the following diagram, from initial sample preparation through to final data interpretation.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation A Prepare stock solutions of Tolterodine and Acetate Impurity B Dilute stock solutions to working concentrations for each stress condition A->B C Acid Hydrolysis (e.g., 1N HCl at 80°C) B->C D Base Hydrolysis (e.g., 1N NaOH at 80°C) B->D E Oxidative Degradation (e.g., 6% H₂O₂ at 50°C) B->E F Thermal Degradation (e.g., 105°C) B->F G Photolytic Degradation (ICH Q1B guidelines) B->G H Withdraw samples at specified time points C->H D->H E->H F->H G->H I Neutralize/Quench reaction (if necessary) H->I J Analyze by validated stability-indicating HPLC/UPLC method I->J K Calculate % degradation of Tolterodine and Acetate Impurity J->K L Determine degradation kinetics (e.g., rate constants) K->L N Compare stability profiles L->N M Identify and quantify major degradation products M->N

Caption: Experimental workflow for comparative degradation kinetics study.

Detailed Experimental Protocol

1. Preparation of Solutions:

  • Prepare individual stock solutions of tolterodine tartrate and its acetate impurity in a suitable diluent, such as a 50:50 mixture of acetonitrile and water.[1][10]

  • From these stocks, prepare working solutions for each stress condition, typically at a concentration of around 500 µg/mL.[11]

2. Execution of Forced Degradation:

  • Acid Hydrolysis: Combine the working solutions with an equal volume of 1N HCl and maintain at 80°C. Collect samples at predetermined intervals (e.g., 0, 2, 4, 8 hours) and neutralize with 1N NaOH prior to analysis.[11][12]

  • Base Hydrolysis: Follow the same procedure as acid hydrolysis, but use 1N NaOH for degradation and 1N HCl for neutralization. Tolterodine is known to be particularly susceptible to base-catalyzed degradation.[11][13][14]

  • Oxidative Degradation: Treat the working solutions with 6% hydrogen peroxide at 50°C, sampling at appropriate time points.[11] Previous studies have confirmed the oxidative lability of tolterodine.[11][14]

  • Thermal Degradation: Subject both solid material and solutions to a dry heat of 105°C. While some studies show tolterodine to be relatively stable under thermal stress, it is a critical parameter to evaluate.[1][11]

  • Photolytic Degradation: In accordance with ICH Q1B guidelines, expose the solutions to a minimum of 1.2 million lux hours of visible light and 200 watt hours/m² of near-ultraviolet light.[7][9][11] Protect control samples from light. Tolterodine has demonstrated stability under photolytic stress in prior investigations.[11]

3. Analytical Methodology:

  • A validated stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method is indispensable.[11][15]

  • A C18 reversed-phase column is commonly employed, with a gradient mobile phase of a buffered aqueous solution (e.g., 0.1% phosphoric acid) and acetonitrile.[1]

  • UV detection at approximately 210 nm is generally suitable for quantification.[1][11]

  • Method validation must be performed as per ICH guidelines, encompassing specificity, linearity, accuracy, precision, and robustness.[11][15]

Data Analysis and Interpretation

For a clear comparison, the degradation data should be presented in a structured tabular format.

Table 1: Comparative Degradation of Tolterodine and Tolterodine Acetate Impurity

Stress Condition Time (hours) % Degradation of Tolterodine % Degradation of Tolterodine Acetate Impurity Major Degradation Products
Acid Hydrolysis 2
(1N HCl, 80°C) 4
8
Base Hydrolysis 2
(1N NaOH, 80°C) 4
8
Oxidative 2
(6% H₂O₂, 50°C) 4
8
Thermal 24
(105°C) 48
Photolytic 24

| (ICH Q1B) | 48 | | | |

Kinetic Evaluation

To determine the degradation kinetics, a plot of the natural logarithm of the remaining concentration of the analyte versus time is constructed. A linear relationship is indicative of first-order kinetics, and the degradation rate constant (k) can be derived from the slope of the line.

Postulated Degradation Pathways

The chemical structures of tolterodine and its acetate impurity allow for the postulation of their primary degradation pathways.

G cluster_tolterodine Tolterodine Degradation cluster_acetate Tolterodine Acetate Impurity Degradation Tolterodine Tolterodine Oxidative_Deg1 N-oxide derivative Tolterodine->Oxidative_Deg1 Oxidation Dealkylation Des-N,N-diisopropyl tolterodine Tolterodine->Dealkylation Oxidative/Thermal Dealkylation Cyclization 6-methyl-4-phenyl chroman-2-ol Tolterodine->Cyclization Acid/Base catalyzed cyclization Acetate_Impurity Tolterodine Acetate Impurity Hydrolysis_Product Tolterodine Acetate_Impurity->Hydrolysis_Product Acid/Base catalyzed hydrolysis Acetic_Acid Acetic Acid Acetate_Impurity->Acetic_Acid Acid/Base catalyzed hydrolysis Hydrolysis_Product->Oxidative_Deg1 Hydrolysis_Product->Dealkylation Hydrolysis_Product->Cyclization

Sources

Comparative

A Senior Application Scientist's Guide to the Purity Validation of Commercially Sourced 3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl acetate Standards

For researchers, scientists, and drug development professionals, the integrity of a reference standard is the bedrock of reliable and reproducible results. This guide provides an in-depth technical comparison of methodol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of a reference standard is the bedrock of reliable and reproducible results. This guide provides an in-depth technical comparison of methodologies for validating the purity of commercially sourced 3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl acetate, a key intermediate and reference compound in various research applications. We will move beyond a simple listing of techniques to explain the scientific rationale behind experimental choices, ensuring a self-validating and robust analytical approach.

The US Food and Drug Administration (FDA) mandates that reference standards be of the "highest purity that can be obtained through reasonable effort" and "thoroughly characterized to assure the identity, strength, and quality".[1][2] Similarly, the United States Pharmacopeia (USP) defines reference standards as "highly characterized specimens".[1] This guide is designed to provide the practical framework for achieving this high level of characterization.

The Analytical Imperative: A Multi-Pronged Approach to Purity Verification

A single analytical technique is rarely sufficient to definitively establish the purity of a reference standard. An orthogonal approach, employing multiple methods with different separation and detection principles, is essential for a comprehensive purity assessment. This guide will focus on a powerful combination of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Comparison of Key Analytical Techniques for Purity Validation
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on polarity and interaction with a stationary phase.Separation based on volatility and interaction with a stationary phase, with mass-based identification.[3]Intrinsic quantitative relationship between signal integral and the number of nuclei.[4]
Primary Measurement Peak area relative to the total area of all detected components.[4]Peak area and mass spectrum for identification and quantification.[5]Absolute or relative molar concentration.[4]
Strengths - Excellent for non-volatile and thermally labile compounds.- Wide range of column chemistries for tailored separations.- High precision and accuracy for quantification.[6][7]- High sensitivity and selectivity.- Provides structural information for impurity identification.- Ideal for volatile impurities like residual solvents.[8]- Primary analytical method for structural elucidation and quantification without a specific reference standard.[4][6][9][10][11][12]- Provides unambiguous structural information.
Limitations - Requires chromophores for UV detection.- May not detect non-volatile impurities without a universal detector like ELSD.- Requires derivatization for non-volatile compounds.- Potential for thermal degradation of labile compounds.[5]- Lower sensitivity compared to chromatographic methods.- Can be complex to interpret for mixtures.
Best For - Quantifying known and unknown impurities.- Routine quality control.- Identifying volatile and semi-volatile impurities.- Detecting residual solvents.- Absolute purity determination (qNMR).- Structural confirmation of the primary standard and impurities.

Experimental Protocols: A Step-by-Step Guide to Purity Validation

The following protocols are designed to be a starting point for the comprehensive analysis of 3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl acetate standards.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

HPLC is a cornerstone technique for the purity assessment of pharmaceutical compounds.[6][13] For 3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl acetate, a reversed-phase method is most appropriate.

Instrumentation and Conditions:

ParameterRecommended Conditions
HPLC System Quaternary Gradient HPLC with UV Detector
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-20 min: 30-90% B; 20-25 min: 90% B; 25-26 min: 90-30% B; 26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm and 280 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl acetate standard.

  • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.

  • Further dilute to a working concentration of 0.1 mg/mL with the same diluent.

Rationale for Experimental Choices:

  • C18 Column: The non-polar nature of the C18 stationary phase provides good retention and separation for the moderately polar analyte.

  • Gradient Elution: A gradient is crucial for resolving impurities with a wide range of polarities, from potential starting materials to degradation products.

  • Dual Wavelength Detection: Monitoring at two wavelengths (220 nm for general absorbance and 280 nm for the phenolic chromophore) increases the probability of detecting all impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is an invaluable tool for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC.[3][8][14][15] For a phenolic compound like 3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl acetate, derivatization is often necessary to improve volatility and chromatographic performance.[5]

Instrumentation and Conditions:

ParameterRecommended Conditions
GC-MS System Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole)
Column 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 280°C
Injection Mode Splitless
Oven Program Initial: 100°C (hold 2 min), Ramp: 15°C/min to 300°C (hold 10 min)
MS Transfer Line 280°C
Ion Source Temp 230°C
Mass Range 40-500 amu

Sample Preparation (with Silylation):

  • Accurately weigh approximately 1 mg of the standard into a vial.

  • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

  • Add 900 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Heat the vial at 70°C for 30 minutes.

  • Inject 1 µL of the derivatized sample into the GC-MS.

Rationale for Experimental Choices:

  • Silylation: Derivatizing the hydroxyl group with a silylating agent increases the volatility and thermal stability of the analyte, leading to better peak shape and sensitivity.

  • 5% Phenyl-methylpolysiloxane Column: This is a versatile, general-purpose column suitable for a wide range of derivatized compounds.

  • Mass Spectrometry Detection: Provides definitive identification of impurities based on their mass spectra, which can be compared to spectral libraries.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Absolute Purity Determination

qNMR is a primary ratio method of measurement and a powerful tool for the accurate quantification of a substance without the need for a specific reference standard of the same substance.[4][16]

Instrumentation and Conditions:

ParameterRecommended Conditions
NMR Spectrometer 400 MHz or higher
Solvent Deuterated Chloroform (CDCl3) or Deuterated Dimethyl Sulfoxide (DMSO-d6)
Internal Standard A certified internal standard with a known purity and a signal in a clean region of the spectrum (e.g., Maleic Anhydride, Dimethyl Sulfone)
Pulse Sequence A standard 90° pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
Number of Scans 16 or higher for good signal-to-noise ratio.

Sample Preparation:

  • Accurately weigh approximately 20 mg of the 3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl acetate standard.

  • Accurately weigh approximately 10 mg of the certified internal standard.

  • Dissolve both in a known volume of the deuterated solvent in an NMR tube.

Data Analysis:

The purity of the analyte is calculated using the following formula:

Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Rationale for Experimental Choices:

  • High-Field NMR: Provides better signal dispersion and sensitivity.

  • Certified Internal Standard: Essential for accurate and traceable quantification.

  • Long Relaxation Delay: Ensures complete relaxation of all protons, which is critical for accurate integration.

Visualizing the Workflow: A Coordinated Approach

A well-defined workflow ensures that each analytical technique is used to its full potential, providing a comprehensive picture of the reference standard's purity.

Purity_Validation_Workflow cluster_0 Sample Reception & Initial Assessment cluster_1 Chromatographic Analysis cluster_2 Spectroscopic Analysis cluster_3 Data Integration & Final Report Sample Commercial Standard of 3-(2-hydroxy-5-methylphenyl)-3-phenylpropyl acetate HPLC HPLC-UV Analysis (Impurity Profiling) Sample->HPLC Primary Purity GCMS GC-MS Analysis (Volatile Impurities) Sample->GCMS Residual Solvents qNMR Quantitative NMR (Absolute Purity) Sample->qNMR Structural Confirmation & Absolute Purity Report Comprehensive Purity Report HPLC->Report GCMS->Report qNMR->Report

Caption: Workflow for the comprehensive purity validation of reference standards.

Logical Relationships in Purity Assessment

The interplay between these techniques provides a self-validating system. For instance, an impurity detected by HPLC can be further investigated by GC-MS for structural elucidation, and its concentration can be confirmed by qNMR if a distinct signal is present.

Logical_Relationships HPLC_Impurity Impurity Detected by HPLC GCMS_ID Structural ID by GC-MS HPLC_Impurity->GCMS_ID Hypothesis Generation Purity_Confirmed Confirmed Impurity Profile HPLC_Impurity->Purity_Confirmed qNMR_Quant Quantification by qNMR GCMS_ID->qNMR_Quant Confirmation qNMR_Quant->Purity_Confirmed

Sources

Validation

A Comparative Guide to Tolterodine Impurity Profiling: Inter-Laboratory Methodologies and Performance

Tolterodine tartrate is a potent, competitive muscarinic receptor antagonist widely prescribed for the management of overactive bladder. As with any critical Active Pharmaceutical Ingredient (API), rigorous impurity prof...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Tolterodine tartrate is a potent, competitive muscarinic receptor antagonist widely prescribed for the management of overactive bladder. As with any critical Active Pharmaceutical Ingredient (API), rigorous impurity profiling is mandated by ICH Q3A(R2) and Q3B(R2) guidelines to ensure therapeutic efficacy and patient safety. During synthesis, formulation, and long-term storage, tolterodine is susceptible to degradation and excipient interactions, generating specific impurities that must be identified, quantified, and controlled [1].

This guide provides an objective, data-driven comparison of the analytical methodologies used across different laboratories for tolterodine impurity profiling. By examining the causality behind specific experimental choices—such as column chemistry and detector selection—we establish a framework for robust, self-validating analytical workflows.

The Chemical Landscape: Target Impurities and Causality

Before selecting an analytical platform, it is critical to understand the structural nature of the analytes. Tolterodine contains a bulky diisopropylamine group and a phenolic moiety, making it susceptible to specific degradation pathways. Inter-laboratory studies primarily focus on tracking the API alongside its active metabolites and key degradants [1, 2].

TolterodinePathway TOL Tolterodine Tartrate (API) MET 5-Hydroxymethyl Tolterodine (Active Metabolite) TOL->MET CYP2D6 Metabolism IMP1 Des-N,N-diisopropyl tolterodine (Degradant / Impurity) TOL->IMP1 Thermal/Oxidative Stress IMP2 6-methyl-4-phenylchroman-2-ol (Process Impurity) TOL->IMP2 Excipient Interaction

Tolterodine metabolic and primary degradation pathways.

Key Analytes of Interest:
  • 5-Hydroxymethyl Tolterodine (5-HMT): The primary active metabolite. While technically a metabolite, racemic 5-HMT is frequently utilized as a certified reference standard in inter-laboratory studies to validate method specificity and monitor potential prodrug (e.g., fesoterodine) degradation [3].

  • Des-N,N-diisopropyl tolterodine: A major degradant observed during accelerated stability testing (40°C/75% RH). It forms via the loss of the two isopropyl groups under thermal and oxidative stress [1].

  • 6-methyl-4-phenylchroman-2-ol: A unique impurity generated not by simple degradation, but through the interaction between tolterodine and formulation excipients under high temperature and humidity [2].

Inter-Laboratory Comparative Study: Analytical Platforms

Different laboratories deploy varying analytical platforms based on their specific goals: high-throughput Quality Control (QC) versus deep structural elucidation. The following compares the performance of three primary methodologies evaluated in recent inter-laboratory proficiency studies.

The Causality of Column Chemistry and Detector Selection

Tolterodine's basic secondary/tertiary amine structures are notorious for causing peak tailing on standard C18 columns due to secondary interactions with residual surface silanols.

  • UPLC-PDA Choice: Laboratories utilizing UPLC often select an Acquity BEH C18 Shield column. The embedded polar carbamate group in the "Shield" stationary phase repels the basic amine of tolterodine, minimizing secondary interactions. This causality directly results in sharper peaks and superior resolution (>1.5) of closely eluting impurities [1].

  • LC-MS/MS Choice: For structural elucidation, laboratories rely on Positive Electrospray Ionization (ESI+). Because tolterodine and its degradants possess basic nitrogen atoms, they readily accept a proton [M+H]+ in acidic mobile phases (e.g., containing trifluoroacetic acid), making ESI+ the most logical and sensitive choice for mass tracking [1, 2].

Quantitative Data Comparison

The table below summarizes the inter-laboratory performance metrics of three distinct analytical approaches for tolterodine impurity profiling.

Analytical PlatformPrimary DetectorColumn ChemistryRun Time (min)LOD (ng/mL)LOQ (ng/mL)Key Advantage
HPLC-UV UV/Vis (220 nm)C18 (250 x 4.6 mm, 5 µm)~35.0~150~500High robustness and low cost for routine batch release QC.
UPLC-PDA PDA (210-400 nm)BEH C18 Shield (1.7 µm)~10.0~66~200Superior resolution of closely eluting degradants; high throughput.
LC-MS/MS ESI-MS (Positive)RP Amide (2.7 µm)~5.0~20~60Unambiguous structural elucidation of unknown impurities.

Self-Validating Experimental Protocol: Forced Degradation & Isolation

To ensure that an analytical method is truly "stability-indicating," laboratories must perform forced degradation studies. The following step-by-step protocol is designed as a self-validating system: every step contains an internal check to verify data integrity.

InterLabWorkflow cluster_labs Inter-Laboratory Analytical Platforms SAMPLE Standardized Tolterodine Stressed Samples HPLC HPLC-UV (Lab A) Routine QC SAMPLE->HPLC UPLC UPLC-PDA (Lab B) High-Throughput SAMPLE->UPLC LCMS LC-MS/MS (Lab C) Structural Elucidation SAMPLE->LCMS DATA Data Synthesis & Comparison (LOD, LOQ, Resolution) HPLC->DATA UPLC->DATA LCMS->DATA VAL ICH Q2(R1) Method Validation & Standardization DATA->VAL

Inter-laboratory comparative workflow for tolterodine impurity profiling.

Step 1: Standard and Sample Preparation
  • Weigh exactly 100 mg of Tolterodine reference standard.

  • Dissolve in a diluent of Acetonitrile:Water (50:50, v/v) to achieve a stock concentration.

    • Causality & Validation: A 50:50 organic/aqueous diluent ensures complete solubilization of both the highly lipophilic API and its potentially polar degradants. Incomplete solubilization would skew the mass balance in later steps.

Step 2: Stress Conditions (Forced Degradation)
  • Acidic/Basic Stress: Treat separate aliquots with 0.1N HCl and 0.1N NaOH for 24 hours at 60°C. Neutralize the solutions prior to injection to protect the column stationary phase.

  • Oxidative Stress: Treat an aliquot with 3% H₂O₂ at room temperature for 24 hours.

    • Causality & Validation (Mass Balance): Analyze the stressed samples using a PDA detector. Calculate the mass balance (Assay % + Sum of Impurities %). The total must equal ~100%. Furthermore, check the "Peak Purity Angle" against the "Purity Threshold." If the angle exceeds the threshold, an unknown degradant is co-eluting with the API, invalidating the HPLC-UV method and requiring a switch to LC-MS/MS.

Step 3: Semi-Preparative Isolation of Unknowns
  • If an unknown impurity exceeds the 0.1% ICH threshold (e.g., an unknown peak at Relative Retention Time 0.52), scale up the analytical method to a semi-preparative HPLC column.

  • Collect the fractions corresponding to the unknown peak until >97% purity is achieved [1].

Step 4: Structural Elucidation via LC-MS/MS
  • Subject the isolated fraction to ESI-MS in positive mode.

  • Data Interpretation: Tolterodine yields a protonated molecular ion peak at m/z 326. If the isolated impurity shows a peak at m/z 242.2[M+H]+, this represents a loss of 84 amu.

    • Causality: This specific mass shift corresponds to the loss of two isopropyl groups, definitively identifying the impurity as des-N,N-diisopropyl tolterodine [1]. Similarly, the identification of 6-methyl-4-phenylchroman-2-ol requires correlating MS data with 1H and 13C NMR to confirm the interaction between the API and excipients [2].

Conclusion

Inter-laboratory comparative studies reveal that while HPLC-UV remains the workhorse for routine tolterodine batch release, it is fundamentally insufficient for comprehensive impurity profiling during early-stage stability testing. The integration of UPLC with embedded polar group columns (like the BEH C18 Shield) provides the necessary resolution to separate structurally similar degradants, while LC-MS/MS serves as the ultimate arbiter for structural elucidation. By understanding the chemical causality behind these methods, laboratories can build self-validating protocols that ensure absolute regulatory compliance.

References
  • Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation. Scientia Pharmaceutica / PubMed Central. Available at:[Link]

  • Identification, isolation and quantification of unknown impurity in tolterodine tartrate tablets by stability indicating HPLC method. Journal of Chemical and Pharmaceutical Research. Available at:[Link]

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.